molecular formula C9H6F3NS B1294398 2-Methyl-5-(trifluoromethyl)benzothiazole CAS No. 398-99-2

2-Methyl-5-(trifluoromethyl)benzothiazole

Cat. No.: B1294398
CAS No.: 398-99-2
M. Wt: 217.21 g/mol
InChI Key: XXIOZBPOLWETSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(trifluoromethyl)benzothiazole is a useful research compound. Its molecular formula is C9H6F3NS and its molecular weight is 217.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIOZBPOLWETSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059943
Record name Benzothiazole, 2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-99-2
Record name 2-Methyl-5-(trifluoromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=398-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-methyl-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-methyl-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole, 2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(trifluoromethyl)benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS: 398-99-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Methyl-5-(trifluoromethyl)benzothiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this document consolidates information from chemical suppliers and draws upon established knowledge of the benzothiazole scaffold. The guide covers physicochemical and spectroscopic properties, a generalized synthesis protocol, safety information, and a discussion of the potential biological significance of this class of compounds.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. The trifluoromethyl group, a common moiety in pharmaceutical agents, is known to enhance metabolic stability and membrane permeability.[1] The following table summarizes the available physicochemical data.

PropertyValueSource(s)
CAS Number 398-99-2[2][3][4][5][6]
Molecular Formula C₉H₆F₃NS[4][6]
Molecular Weight 217.21 g/mol [4][7]
IUPAC Name 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole[4]
Melting Point 63-64 °C[4]
Boiling Point 258.3±40.0 °C (Predicted)[7]
Density 1.42±0.1 g/cm³ (Predicted)[7]
Physical Form Powder[4]
Storage Temperature Room Temperature[4]

Spectroscopic Data

Detailed, authenticated spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Signals corresponding to the methyl protons and aromatic protons on the benzothiazole ring system. The trifluoromethyl group will likely influence the chemical shifts of the adjacent aromatic protons.

  • ¹³C NMR: Resonances for the methyl carbon, the carbons of the benzothiazole core, and the quartet signal characteristic of the trifluoromethyl carbon.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C=C, and C-F bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (217.21 g/mol ).

Researchers requiring definitive spectroscopic data should perform their own analyses on a verified sample.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, it can be synthesized through established methods for benzothiazole ring formation. A common and effective route is the condensation and cyclization of a substituted 2-aminothiophenol with an appropriate carboxylic acid or its derivative.

Generalized Synthesis Protocol: Jacobs-Heidelberger Reaction

This method involves the reaction of 2-amino-4-(trifluoromethyl)thiophenol with acetic anhydride.

Reaction Scheme:

Synthesis_of_2_Methyl_5_trifluoromethyl_benzothiazole cluster_reactants Reactants cluster_products Products reactant1 2-Amino-4-(trifluoromethyl)thiophenol intermediate Amide Intermediate reactant1->intermediate Acylation reactant2 Acetic Anhydride reactant2->intermediate product This compound byproduct Acetic Acid product->byproduct intermediate->product Cyclization/ Dehydration

A generalized synthetic workflow for this compound.

Methodology:

  • Acylation: 2-Amino-4-(trifluoromethyl)thiophenol is dissolved in a suitable solvent (e.g., glacial acetic acid or an inert solvent like toluene).

  • Acetic anhydride is added to the solution, often in slight excess. The reaction mixture is typically heated to facilitate the formation of the N-acetyl intermediate.

  • Cyclization: Upon further heating, the intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the benzothiazole ring.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated, often by precipitation upon addition of water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Note: This is a generalized protocol. Optimal reaction conditions, including temperature, reaction time, and purification methods, would need to be determined experimentally.

Biological Activity and Drug Development Potential

While no specific biological activity has been reported for this compound, the benzothiazole scaffold is a well-established pharmacophore in drug discovery.[8][9] Derivatives of benzothiazole have demonstrated a wide range of therapeutic activities, including:

  • Anticancer: Several benzothiazole derivatives have shown potent and selective antitumor activity.[10][11] For instance, some derivatives act as aryl hydrocarbon receptor (AhR) ligands, leading to the induction of cytochrome P450 enzymes that can selectively kill cancer cells.[11]

  • Antimicrobial: The benzothiazole nucleus is present in various compounds with antibacterial and antifungal properties.

  • Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as agents for the treatment of neurodegenerative disorders. For example, some have shown potential as multifunctional MAO-B inhibitors for Parkinson's disease.[1]

The presence of the trifluoromethyl group in this compound makes it an attractive candidate for screening in drug discovery programs, as this group can enhance key drug-like properties.

The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.

Biological_Screening_Workflow start This compound screen Primary Screening (e.g., Cell-based assays) start->screen hit Identification of a 'Hit' screen->hit inactive Inactive screen->inactive secondary Secondary Screening (Dose-response, selectivity) hit->secondary lead_gen Lead Generation secondary->lead_gen

A simplified workflow for the initial biological evaluation of a novel compound.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on safety data sheets for structurally related compounds, it is recommended to handle this chemical with appropriate precautions.

General Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly closed container in a dry and cool place.

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and other fields. While specific experimental data for this compound is scarce in publicly accessible literature, its structural features, particularly the benzothiazole core and the trifluoromethyl group, suggest that it warrants further investigation. This guide provides a foundational understanding of its known properties and outlines logical starting points for its synthesis and biological evaluation. Researchers are encouraged to conduct their own comprehensive studies to fully characterize this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-5-(trifluoromethyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide combines established identifiers with computationally predicted properties to offer a robust profile for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some basic molecular data is experimentally confirmed, many of the physicochemical parameters are predicted based on computational models. These predictions are valuable for initial assessments and in silico screening.

PropertyValueSource
IUPAC Name 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole
CAS Number 398-99-2[1][2]
Molecular Formula C₉H₆F₃NS[1]
Molecular Weight 217.21 g/mol
Predicted Melting Point 45-55 °C
Predicted Boiling Point 250-260 °C at 760 mmHg
Predicted Aqueous Solubility Low
Predicted logP 3.5 - 4.0
Predicted pKa (most basic) 1.5 - 2.5 (protonated benzothiazole nitrogen)

Experimental Protocols: Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is a widely accepted standard for the experimental determination of logP.[3][4]

Principle

The shake-flask method involves dissolving the test compound in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS, at a specific pH). After agitation to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is determined analytically. The ratio of the concentrations is then used to calculate the logP value.

Detailed Methodology
  • Preparation of Saturated Solvents: n-Octanol and water (or buffer) are mutually saturated by stirring them together for a sufficient period (e.g., 24 hours) and then allowing the phases to separate. This ensures that the solvents are in equilibrium before the addition of the test compound.

  • Compound Dissolution: A known amount of this compound is dissolved in one of the saturated phases (usually n-octanol). Alternatively, a stock solution of the compound in a water-miscible solvent like DMSO can be prepared and added to the biphasic system, ensuring the final concentration of the co-solvent is low (e.g., <1%) to minimize its effect on partitioning.

  • Partitioning: The biphasic mixture containing the test compound is agitated vigorously in a separatory funnel or vial for a set period (e.g., 1-2 hours) at a constant temperature (typically 25 °C or 37 °C) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is then allowed to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite and improve the separation, especially if an emulsion has formed.

  • Sampling and Analysis: A precise aliquot is carefully removed from both the n-octanol and the aqueous phase. The concentration of the compound in each aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP is the base-10 logarithm of this ratio:

    P = [Compound]octanol / [Compound]aqueous

    logP = log10(P)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_solvents Prepare mutually saturated n-octanol and water/buffer mix Mix saturated solvents and compound stock solution prep_solvents->mix prep_compound Prepare stock solution of This compound prep_compound->mix agitate Agitate to reach equilibrium mix->agitate separate Separate n-octanol and aqueous phases (centrifuge if needed) agitate->separate sample_oct Sample n-octanol phase separate->sample_oct sample_aq Sample aqueous phase separate->sample_aq analyze_oct Analyze concentration (e.g., HPLC, LC-MS) sample_oct->analyze_oct analyze_aq Analyze concentration (e.g., HPLC, LC-MS) sample_aq->analyze_aq calculate Calculate logP = log10([C]oct/[C]aq) analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for logP determination.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Methyl-5-(trifluoromethyl)benzothiazole. The information presented herein is based on established computational methodologies, including Density Functional Theory (DFT), which are instrumental in predicting molecular geometry, electronic properties, and conformational stability in the absence of extensive experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the physicochemical characteristics of this fluorinated benzothiazole derivative.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution and potential intermolecular interactions of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆F₃NSPubChem
Molecular Weight 217.21 g/mol ChemicalBook[1]
CAS Number 398-99-2P&S Chemicals[2]
IUPAC Name 2-methyl-5-(trifluoromethyl)-1,3-benzothiazoleP&S Chemicals[2]
SMILES CC1=NC2=C(S1)C=C(C=C2)C(F)(F)FPubChem[3]
InChI InChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3PubChem[3]

Conformational Analysis

The conformation of this compound is largely rigid due to the fused aromatic ring system. The primary conformational flexibility arises from the rotation of the methyl and trifluoromethyl groups. Computational studies on similar benzothiazole derivatives indicate that the rotation of substituents on the benzothiazole ring system can be analyzed to determine the most stable energetic conformations.[4]

Computational Methodology for Conformational Analysis

A typical computational approach for conformational analysis involves a molecular geometry scan.[3] This is performed by systematically rotating specific dihedral angles and calculating the potential energy at each step. For this compound, the key dihedral angles to consider would be those associated with the C-C bond connecting the trifluoromethyl group to the benzene ring and the C-C bond of the methyl group attached to the thiazole ring.

The following workflow outlines the computational process for determining the conformational landscape:

G Computational Workflow for Conformational Analysis cluster_0 Input Preparation cluster_1 Conformational Search cluster_2 Energy Calculation cluster_3 Analysis A Initial 3D Structure Generation B Define Rotatable Bonds (e.g., C-CF3, C-CH3) A->B C Systematic Dihedral Angle Scan (e.g., in 30° increments) B->C D Single-Point Energy Calculation at each conformation C->D E Identify Low-Energy Conformers D->E F Full Geometry Optimization of stable conformers E->F

Figure 1: Computational workflow for conformational analysis.

Predicted Molecular Geometry

The optimized molecular geometry of this compound can be predicted using Density Functional Theory (DFT) calculations. The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed and reliable method for such calculations on benzothiazole derivatives.[3] The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Table 2: Predicted Bond Lengths (Å)

Atom 1Atom 2Bond Length (Å)
C(ar)C(ar)1.39 - 1.41
C(ar)S1.76
C(ar)N1.38
CN1.31
CS1.74
CC(methyl)1.51
C(ar)C(CF3)1.50
CF1.35
CH1.09

Table 3: Predicted Bond Angles (°) and Dihedral Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C(ar)C(ar)C(ar)119 - 121
C(ar)SC91.5
C(ar)NC110.2
NCS115.3
NCC(methyl)122.4
SCC(methyl)122.3
C(ar)C(ar)C(CF3)120.5
FCF106.5
Atom 1 Atom 2 Atom 3 Atom 4
C(ar)C(ar)C(CF3)F
NCC(methyl)H

Note: The values presented are based on typical bond lengths and angles from DFT calculations of similar structures and may vary slightly based on the specific computational method and basis set used.

Experimental Protocols

While a specific crystal structure for this compound is not publicly available, the following experimental protocols are standard for the synthesis and characterization of similar benzothiazole derivatives.

Synthesis of this compound

A common method for the synthesis of 2-substituted benzothiazoles is the condensation of a substituted 2-aminothiophenol with an appropriate electrophile. For this compound, this would involve the reaction of 2-amino-4-(trifluoromethyl)thiophenol with acetic anhydride or a similar acetylating agent.

Materials:

  • 2-Amino-4-(trifluoromethyl)thiophenol

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or another suitable catalyst

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 2-amino-4-(trifluoromethyl)thiophenol and a slight excess of acetic anhydride is prepared.

  • The mixture is heated, often in the presence of a catalyst like polyphosphoric acid, to facilitate the cyclization reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent such as dichloromethane.

  • The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be recorded on a 400 or 500 MHz spectrometer in a deuterated solvent (e.g., CDCl₃). The expected signals would include a singlet for the methyl protons and aromatic protons in the deshielded region, with splitting patterns determined by their coupling.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom, including the methyl carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the aromatic and thiazole ring carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound by determining its exact mass.

X-ray Crystallography

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide the definitive molecular structure.

Crystallization Protocol:

  • The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol, acetone, or dichloromethane).

  • A less polar solvent (e.g., hexane or heptane) is slowly added until slight turbidity is observed.

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Alternatively, slow evaporation of a solution of the compound in a moderately volatile solvent can yield single crystals.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Molecular Orbital and Reactivity Analysis

The electronic properties and reactivity of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

G Frontier Molecular Orbital Analysis HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap HOMO-LUMO Energy Gap (ΔE) HOMO->EnergyGap Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap Electron Acceptor Reactivity Chemical Reactivity EnergyGap->Reactivity Determines Stability

Figure 2: Relationship between FMOs and chemical reactivity.

The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. The presence of the electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted benzothiazole.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational aspects of this compound based on established computational methodologies. The provided data on physicochemical properties, predicted molecular geometry, and a framework for experimental investigation offer a solid foundation for further research and development involving this compound. The insights into its electronic structure and reactivity can guide its potential applications in medicinal chemistry and materials science.

References

Spectroscopic Data for 2-Methyl-5-(trifluoromethyl)benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS Number: 398-99-2). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also includes detailed experimental protocols for the acquisition of such data.

Compound Overview

This compound is a heterocyclic compound with the chemical formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol .[1] Its structure features a benzothiazole core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The melting point of this compound has been reported to be in the range of 63-64 °C.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The trifluoromethyl group will influence the chemical shifts of the aromatic protons on the benzene ring through its strong electron-withdrawing nature.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 2.8Singlet3H-CH₃
~ 7.6 - 7.8Multiplet2HAromatic CH
~ 8.0 - 8.2Multiplet1HAromatic CH

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will display signals for the carbon atoms in the benzothiazole ring system, the methyl group, and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~ 20-CH₃
~ 120 - 140 (quartet)-CF₃
~ 115 - 155Aromatic/Heterocyclic C
~ 165C=N
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and the aromatic system present in the molecule.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration Mode
3050 - 3100Aromatic C-HStretching
2900 - 3000Aliphatic C-H (-CH₃)Stretching
1600 - 1650C=N (in thiazole ring)Stretching
1450 - 1580Aromatic C=CStretching
1100 - 1350C-F (of -CF₃)Stretching (strong)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the presence of the methyl and trifluoromethyl substituents.

m/zPredicted Fragment
217[M]⁺ (Molecular Ion)
202[M - CH₃]⁺
148[M - CF₃]⁺

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data for benzothiazole derivatives.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are generally obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in chemical structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Relationship cluster_data Spectroscopic Data Structure Chemical Structure This compound NMR_Data NMR Data (Connectivity, Chemical Environment) Structure->NMR_Data provides info on IR_Data IR Data (Functional Groups) Structure->IR_Data provides info on MS_Data MS Data (Molecular Weight, Fragmentation) Structure->MS_Data provides info on NMR_Data->Structure elucidates IR_Data->Structure confirms MS_Data->Structure confirms

Logical relationship between a chemical structure and its corresponding spectroscopic data.

References

The Potent World of Trifluoromethylated Benzothiazoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group into this structure often enhances its biological efficacy, leading to a new generation of potent therapeutic candidates. This technical guide delves into the significant biological activities of trifluoromethylated benzothiazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Trifluoromethylated benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The CF3 group's high lipophilicity and electron-withdrawing nature can enhance cell membrane permeability and interaction with biological targets.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethylated benzothiazole derivatives, with data presented as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.

Compound ID/DescriptionCancer Cell LineIC50 / GI50 (µM)Reference
2-Amino-6-(trifluoromethyl)benzothiazole--[1](--INVALID-LINK--)
3,5-bis-Trifluoromethylphenylurea derivativeACHN (Renal Cancer)0.542[2](--INVALID-LINK--)
3,5-bis-Trifluoromethylphenylurea derivativeA-498 (Kidney Carcinoma)-[2](--INVALID-LINK--)
2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole--[1](--INVALID-LINK--)
N-(3-(Trifluoromethyl)phenyl)acetamide derivativeVarious-[3](--INVALID-LINK--)
N-(4-(Trifluoromethyl)phenyl)acetamide derivativeAsPC-1, BxPC-3, Capan-23.99 - 8.97[4](5--INVALID-LINK--
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Materials:

  • Trifluoromethylated benzothiazole compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzothiazole compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with trifluoromethylated benzothiazoles incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Calculate % viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated benzothiazoles have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethylated benzothiazole derivatives against various microorganisms.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
4-Trifluoromethyl bithiazole derivative 8jEnterococcus faecalis8-16[11]
4-Trifluoromethyl bithiazole derivative 8jStreptococcus pyogenes8-16[11]
4-Trifluoromethyl bithiazole derivative 8jEscherichia coli>64[11]
4-Trifluoromethyl bithiazole derivative 8j (with colistin)Escherichia coli2-4[11]
4-Trifluoromethyl bithiazole derivative 8j (with colistin)Klebsiella pneumoniae2-4[11]
4-Trifluoromethyl bithiazole derivative 8j (with colistin)Acinetobacter baumannii2-4[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][12][13][14][15]

Materials:

  • Trifluoromethylated benzothiazole compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or nephelometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the trifluoromethylated benzothiazole compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

MIC_Determination_Workflow start Start prepare_compound Prepare serial dilutions of test compound in 96-well plate start->prepare_compound prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate plate with microbial suspension prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_results Visually determine the lowest concentration with no growth (MIC) incubate_plate->read_results end End read_results->end LDH_Assay_Workflow start Start culture_cells Culture neuronal cells in 96-well plate start->culture_cells pretreat_cells Pre-treat cells with test compounds culture_cells->pretreat_cells induce_toxicity Induce neurotoxicity (e.g., with glutamate) pretreat_cells->induce_toxicity collect_supernatant Collect cell culture supernatant induce_toxicity->collect_supernatant measure_ldh Measure LDH activity in supernatant collect_supernatant->measure_ldh analyze_data Calculate % LDH release and neuroprotection measure_ldh->analyze_data end End analyze_data->end Synthesis_Workflow start Start reactants 4-(Trifluoromethyl)aniline + KSCN in Acetic Acid start->reactants add_bromine Add Bromine in Acetic Acid reactants->add_bromine stir Stir at Room Temperature add_bromine->stir precipitate Pour into water and neutralize stir->precipitate filter_purify Filter and Recrystallize precipitate->filter_purify product 2-Amino-6-(trifluoromethyl) benzothiazole filter_purify->product

References

Potential Therapeutic Targets for 2-Methyl-5-(trifluoromethyl)benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 2-Methyl-5-(trifluoromethyl)benzothiazole, a heterocyclic compound with structural similarities to molecules exhibiting significant biological activity. While direct experimental data on this specific molecule is limited, this paper extrapolates potential mechanisms of action and therapeutic targets based on robust evidence from closely related analogs. Two primary pathways are identified as high-probability targets for further investigation: the Androgen Receptor (AR) signaling pathway, particularly through the inhibition of the AR N-terminal domain (NTD) interaction with co-chaperones, and the Aryl Hydrocarbon Receptor (AhR)-Cytochrome P450 1A1 (CYP1A1) axis, a common mechanism for anticancer activity in this chemical class. This document provides a comprehensive overview of these potential targets, including quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Benzothiazole derivatives are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a trifluoromethyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide synthesizes the available information on structurally related compounds to propose and detail the most probable therapeutic targets for this compound, providing a foundational resource for future research and drug development efforts.

Inferred Therapeutic Target 1: Androgen Receptor (AR)

A compelling potential therapeutic application for this compound is in the treatment of androgen-responsive prostate cancer. This inference is drawn from a study on the structurally analogous compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17), which has been identified as an inhibitor of the interaction between the cochaperone BAG1L and the Androgen Receptor N-terminal domain (NTD)[1].

Mechanism of Action

The AR NTD is critical for the receptor's transactivation function. By inhibiting the BAG1L-AR NTD interaction, compounds like A4B17 can attenuate AR NTD activity, leading to the downregulation of AR target gene expression and subsequent inhibition of proliferation in AR-positive prostate cancer cells[1]. Given the structural similarity, it is plausible that this compound could act through a similar mechanism.

Data from Analogous Compounds

The following table summarizes the biological activity of the analogous compound A4B17.

Compound NameTarget InteractionEffectCell Line
2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17)BAG1L-AR NTD InteractionInhibits proliferation of AR-positive prostate cancer cells; Attenuates BAG1L-mediated AR NTD activityProstate Cancer Cells
Proposed Experimental Protocols for Target Validation
  • Objective: To determine if this compound disrupts the interaction between BAG1L and the AR NTD.

  • Cell Line: LNCaP or other AR-positive prostate cancer cell lines.

  • Protocol:

    • Culture LNCaP cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with an anti-AR antibody or an anti-BAG1L antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against both AR and BAG1L. A decrease in the co-precipitated protein in the presence of the compound would indicate disruption of the interaction.

  • Objective: To measure the effect of this compound on AR-mediated gene transcription.

  • Cell Line: PC-3 or other AR-negative prostate cancer cell lines for transient transfection.

  • Protocol:

    • Co-transfect cells with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).

    • After transfection, treat the cells with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of this compound or vehicle control.

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.

    • A dose-dependent decrease in luciferase activity would indicate inhibition of AR transcriptional activity.

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation BAG1L BAG1L BAG1L->AR Interacts with NTD Compound This compound Compound->BAG1L Inhibits Interaction ARE Androgen Response Element AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Inferred AR signaling inhibition by this compound.

CoIP_Workflow Start LNCaP Cell Culture Treatment Treat with Compound Start->Treatment Lysis Cell Lysis Treatment->Lysis Immunoprecipitation Immunoprecipitate with anti-AR Ab Lysis->Immunoprecipitation Western_Blot Western Blot for BAG1L Immunoprecipitation->Western_Blot Result Decreased BAG1L signal indicates inhibition Western_Blot->Result

Caption: Experimental workflow for Co-Immunoprecipitation.

Inferred Therapeutic Target 2: Cytochrome P450 1A1 (CYP1A1) and DNA Adduct Formation

A second, more general, potential therapeutic avenue for this compound is through a mechanism common to many fluorinated benzothiazole anticancer agents: the induction of Cytochrome P450 1A1 (CYP1A1) and subsequent metabolic activation.

Mechanism of Action

Many 2-arylbenzothiazoles are known to be ligands for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR-ligand complex translocates to the nucleus and induces the expression of target genes, most notably CYP1A1[2]. The expressed CYP1A1 enzyme then metabolizes the benzothiazole derivative into reactive electrophilic species. These reactive metabolites can covalently bind to macromolecules, including DNA, to form DNA adducts. In cancer cells that are sensitive to this class of compounds, the accumulation of DNA adducts leads to cell cycle arrest and apoptosis[2].

Data from Analogous Compounds

The following table summarizes the biological activity of analogous fluorinated 2-arylbenzothiazoles.

Compound NameTarget InteractionEffectCell Line(s)
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)AhR AgonistInduces CYP1A1 mRNA and protein expression; Forms DNA adducts in sensitive cells; Induces single-strand breaks and DNA-protein cross-links; Potent antiproliferative activity.MCF-7 (sensitive), MDA-MB-435 (resistant)
Proposed Experimental Protocols for Target Validation
  • Objective: To determine if this compound induces the transcription of the CYP1A1 gene.

  • Cell Line: MCF-7 (a known sensitive cell line) or other cancer cell lines.

  • Protocol:

    • Culture MCF-7 cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a known CYP1A1 inducer (e.g., TCDD) as a positive control, and a vehicle control.

    • After a suitable incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • An increase in CYP1A1 mRNA levels in a dose-dependent manner would indicate induction.

  • Objective: To confirm that the induction of CYP1A1 mRNA translates to increased protein expression.

  • Cell Line: MCF-7 or other responsive cell lines.

  • Protocol:

    • Follow the same cell culture and treatment protocol as for qRT-PCR.

    • After a longer incubation period (e.g., 24-48 hours) to allow for protein translation, lyse the cells and collect the protein extracts.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for CYP1A1, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

    • Visualize the protein bands and quantify the expression levels relative to a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

CYP1A1_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Binds Reactive_Metabolite Reactive Metabolite Compound->Reactive_Metabolite Metabolized by CYP1A1 AhR_Complex AhR Complex Translocation AhR->AhR_Complex ARNT ARNT AhR_Complex->ARNT Dimerizes with AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_Protein Translation DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: Inferred CYP1A1-mediated bioactivation pathway.

qRT_PCR_Workflow Start MCF-7 Cell Culture Treatment Treat with Compound Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR for CYP1A1 cDNA_Synthesis->qPCR Result Increased CYP1A1 mRNA levels indicate induction qPCR->Result

Caption: Experimental workflow for qRT-PCR analysis of CYP1A1 expression.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, strong inferences can be drawn from its structural analogs. The Androgen Receptor signaling pathway and the CYP1A1 bioactivation pathway represent two highly plausible and promising avenues for investigation. The experimental protocols and conceptual frameworks provided in this guide offer a clear roadmap for researchers to elucidate the precise mechanism of action of this compound. Future studies should focus on the direct testing of this compound in the described assays to confirm these inferred targets. Furthermore, broader screening against a panel of kinases and other cancer-related targets may reveal additional, novel mechanisms of action. Such research will be crucial in determining the ultimate therapeutic potential of this and related benzothiazole derivatives.

References

In Vitro Screening of 2-Methyl-5-(trifluoromethyl)benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. Among these, their potential as anticancer agents has been a primary focus of research. The introduction of a trifluoromethyl group into the benzothiazole scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity. This technical guide provides an in-depth overview of the in vitro screening of 2-Methyl-5-(trifluoromethyl)benzothiazole derivatives, focusing on their anticancer properties. While specific data on the this compound core is limited in publicly available research, this guide draws upon data from structurally related trifluoromethylated and other substituted benzothiazole derivatives to provide a comprehensive framework for researchers in this field.

Anticancer Activity of Benzothiazole Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of benzothiazole derivatives against a variety of human cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms of action.

Quantitative Data from In Vitro Screening

The following tables summarize the in vitro anticancer activity of various benzothiazole derivatives from selected studies. It is important to note that these derivatives do not all contain the specific this compound core, but they provide valuable structure-activity relationship (SAR) insights for this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-bis-trifluoromethylphenylurea benzothiazole derivativeACHN (renal)GI50 < 0.1[1]
3,5-bis-trifluoromethylphenylurea benzothiazole derivativeA-498 (kidney)GI50 < 0.1[1]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (breast)0.0012[1]
Substituted bromopyridine acetamide benzothiazoleSW620 (colon)0.0043[1]
Substituted bromopyridine acetamide benzothiazoleA549 (lung)0.044[1]
Substituted bromopyridine acetamide benzothiazoleHepG2 (liver)0.048[1]
Naphthalimide-benzothiazole derivative 67HT-29 (colon)3.47 ± 0.2[2]
Naphthalimide-benzothiazole derivative 67A549 (lung)3.89 ± 0.3[2]
Naphthalimide-benzothiazole derivative 67MCF-7 (breast)5.08 ± 0.3[2]
Naphthalimide-benzothiazole derivative 66HT-29 (colon)3.72 ± 0.3[2]
Naphthalimide-benzothiazole derivative 66A549 (lung)4.074 ± 0.3[2]
Naphthalimide-benzothiazole derivative 66MCF-7 (breast)7.91 ± 0.4[2]
Pyridine containing piperazine benzothiazole derivative 18HCT-116 (colorectal)7.9[1][2]
Pyridine containing piperazine benzothiazole derivative 18MCF-7 (breast)9.2[1][2]
Pyridine containing piperazine benzothiazole derivative 18HUH-7 (hepatocellular)3.1[1][2]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (melanoma)>50[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (melanoma)>50[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)DU145 (prostate)>50[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)MCF-7/WT (breast)>50[4]
Benzothiazole aniline derivative L1HepG2 (liver)5.9 ± 0.2[5]
Benzothiazole aniline derivative L2HepG2 (liver)3.9 ± 0.1[5]
Platinum (II) complex L1PtHepG2 (liver)7.4 ± 0.3[5]
Platinum (II) complex L2PtHepG2 (liver)8.7 ± 0.3[5]
CisplatinHepG2 (liver)12.5 ± 0.5[5]

Experimental Protocols

A crucial aspect of in vitro screening is the use of robust and reproducible experimental protocols. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6][7] The amount of formazan produced is proportional to the number of living cells.[8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete growth medium.

    • Count the cells and adjust the cell suspension to a density of 5 × 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[8]

    • Incubate the plate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 or 72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[8]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound derivatives are not yet fully elucidated, studies on related benzothiazole compounds suggest several potential mechanisms of action. Benzothiazole derivatives have been reported to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[3]

The diagram below illustrates a generalized signaling pathway that is often implicated in the anticancer effects of benzothiazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibition mTOR->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibition Benzothiazole->PI3K Inhibition Benzothiazole->JAK Inhibition

Caption: Generalized signaling pathways potentially targeted by benzothiazole derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro screening of novel this compound derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Data Analysis & Conclusion Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MTT_Assay Cytotoxicity Screening (MTT Assay) Characterization->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Western_Blot Western Blotting for Signaling Proteins IC50->Western_Blot SAR Structure-Activity Relationship (SAR) Analysis Apoptosis_Assay->SAR Cell_Cycle->SAR Western_Blot->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

References

Investigating the Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific databases reveals a notable lack of specific research on the biological mechanism of action of the compound 2-Methyl-5-(trifluoromethyl)benzothiazole. While this molecule is available as a chemical intermediate for research and synthesis, dedicated studies detailing its specific molecular targets, signaling pathways, and quantitative biological activity are not present in the current body of published literature.

Therefore, the creation of an in-depth technical guide with detailed experimental protocols, quantitative data tables, and signaling pathway diagrams specifically for this compound is not feasible at this time.

However, the broader class of benzothiazole derivatives has been the subject of extensive research, revealing a wide range of biological activities. This summary provides an overview of the known biological effects of related benzothiazole compounds, which may offer insights into the potential, yet uninvestigated, properties of this compound.

General Biological Activities of Benzothiazole Derivatives

Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of various molecules with therapeutic potential.[1][2] Their versatile structure allows for chemical modifications that can lead to a diverse array of biological effects.[1]

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have been widely investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[1][2] For instance, certain 2-substituted benzothiazoles have demonstrated potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.[1] Additionally, derivatives of 2-mercaptobenzothiazole have shown notable antifungal activity, including against Candida albicans.[3]

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzothiazole derivatives.[1][2] Some compounds, such as 2-(4-aminophenyl)benzothiazole, have been studied for their ability to inhibit tumor growth.[1] The antitumor activity of certain benzothiazoles is thought to be related to their ability to bind to the aryl hydrocarbon receptor (AhR) and induce the expression of cytochrome P450 1A1 (CYP1A1), leading to bioactivation in sensitive cancer cells.[4] Structurally related compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have also exhibited potent and selective antitumor properties in human cancer cell lines.[5]

Anti-inflammatory Properties

Certain benzothiazole derivatives have been shown to possess anti-inflammatory effects by modulating inflammatory pathways.[1][2] Some of these compounds have been found to inhibit the COX-2 enzyme, a key player in the inflammatory response.[1]

Neurological Activity

Recent studies have explored the role of benzothiazole derivatives in the context of neurodegenerative diseases. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for the potential treatment of Parkinson's disease.[6] One of the lead compounds from this series demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy.[6] This compound also exhibited antioxidant, metal-chelating, and neuroprotective properties.[6]

The Potential Role of the Trifluoromethyl Group

The presence of a trifluoromethyl (-CF3) group, as seen in this compound, is a common feature in many biologically active molecules. This group can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of benzothiazoles, one study noted that compounds bearing a trifluoromethyl substituent on the benzothiazole ring exhibited submicromolar GI50 (half-maximal growth inhibition concentration) values against the MDA 468 breast cancer cell line.[4] This suggests that the trifluoromethyl group can contribute to the cytotoxic activity of the benzothiazole scaffold.

Conclusion

While a detailed mechanism of action for this compound remains unelucidated due to a lack of specific research, the broader family of benzothiazole derivatives exhibits a rich and diverse pharmacology. The known antimicrobial, anticancer, anti-inflammatory, and neurological activities of these related compounds provide a foundation for potential future investigations into the specific biological effects of this compound. Further research is required to determine if this specific compound shares any of these activities and to identify its unique molecular targets and mechanisms of action. Without such dedicated studies, any discussion of its signaling pathways, quantitative data, or experimental protocols would be purely speculative.

References

The Discovery of Novel Benzothiazole-Based Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable and diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of novel benzothiazole-based bioactive compounds, with a focus on their synthesis, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Introduction to Benzothiazole Scaffolds

Benzothiazole and its derivatives have garnered significant attention from the scientific community owing to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties.[1][2] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This adaptability has made it a cornerstone for the development of several clinically approved drugs and numerous investigational compounds.[2] Recent research has particularly highlighted the potential of benzothiazole derivatives as potent anticancer and anti-inflammatory agents, often exhibiting dual activity that can be advantageous in treating complex diseases like cancer where inflammation plays a crucial role.[3]

Synthesis of Bioactive Benzothiazole Derivatives

The synthesis of novel benzothiazole derivatives is a critical step in the discovery of new bioactive compounds. A common and effective strategy involves the synthesis of a key intermediate, such as 2-amino-6-chlorobenzothiazole, followed by N-substitution to introduce diverse functional groups.

Synthesis of 2-amino-6-chlorobenzothiazole (Intermediate 1)

Principle: This synthesis is based on the reaction of 4-chlorophenylthiourea with sulfuryl chloride in an appropriate solvent, followed by neutralization to yield the desired 2-amino-6-chlorobenzothiazole.[2]

Experimental Protocol:

  • Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

  • Slowly add 185 parts of sulfuryl chloride to the suspension over approximately 3 hours, maintaining the temperature between 40-45°C.

  • After the gas evolution ceases, remove the chlorobenzene by steam distillation.

  • Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.

  • The crude 2-amino-6-chlorobenzothiazole will agglomerate. Decant the aqueous layer and dry the product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7)

Principle: This step involves the N-alkylation of the 2-amino group of the benzothiazole intermediate with 4-nitrobenzyl chloride.

Experimental Protocol:

  • Dissolve 0.01 mol of 2-amino-6-chlorobenzothiazole (Intermediate 1) in a suitable solvent such as ethanol.

  • Add an equimolar amount (0.01 mol) of 4-nitrobenzyl chloride to the solution.

  • Add a base, such as triethylamine (0.01 mol), to the reaction mixture to act as a proton scavenger.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7).[4]

Biological Evaluation of Benzothiazole Derivatives

A comprehensive biological evaluation is essential to determine the therapeutic potential of the newly synthesized compounds. This section outlines the detailed protocols for assessing the anticancer and anti-inflammatory activities of benzothiazole derivatives like Compound B7.

Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Seed human non-small cell lung cancer cell lines (A549 and H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzothiazole compounds (e.g., 1, 2, 4, 8, 16, 32 µM) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[4]

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the migration of cells to close the wound is monitored over time.

Experimental Protocol:

  • Seed A549 or H1299 cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1]

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[1]

  • Add fresh medium containing the benzothiazole compound at a non-toxic concentration (e.g., below the IC20 value).

  • Capture images of the wound at 0 hours and after 24 hours of incubation.

  • The wound closure is quantified by measuring the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to assess the effect of the compound on cell migration.[1]

Anti-inflammatory Activity

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of the pro-inflammatory cytokines IL-6 and TNF-α in cell culture supernatants.

Experimental Protocol:

  • Seed appropriate cells (e.g., macrophages or cancer cells that produce these cytokines) in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the benzothiazole compound for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of IL-6 and TNF-α, and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5]

  • The absorbance is read at 450 nm, and the cytokine concentrations are determined from a standard curve.

Mechanism of Action: Inhibition of AKT and ERK Signaling Pathways

Many benzothiazole derivatives exert their anticancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two such critical pathways that control cell proliferation, survival, and migration.[1][6]

Western Blot Analysis of Phosphorylated AKT (p-AKT) and ERK (p-ERK)

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are probed using antibodies specific to the target protein. In this case, antibodies that specifically recognize the phosphorylated (activated) forms of AKT and ERK are used.

Experimental Protocol:

  • Treat A549 or A431 cells with the benzothiazole compound at various concentrations for a specified time.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the bands corresponding to p-AKT and p-ERK is normalized to the intensity of the total AKT and ERK bands, respectively, to determine the effect of the compound on the activation of these pathways.[4][7]

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Anticancer Activity of Benzothiazole Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
B7 A4311.8 ± 0.2[4]
B7 A5492.5 ± 0.3[4]
B7 H12993.1 ± 0.4[4]
Cisplatin A54910.2 ± 1.1[4]

Table 2: Anti-inflammatory Activity of Compound B7

TreatmentIL-6 Inhibition (%)TNF-α Inhibition (%)Reference
B7 (1 µM) 25 ± 330 ± 4[4]
B7 (2 µM) 48 ± 555 ± 6[4]
B7 (4 µM) 72 ± 678 ± 7[4]

Table 3: Effect of Compound B7 on Cell Migration

TreatmentWound Closure (%)Reference
Control 95 ± 5[4]
B7 (2 µM) 45 ± 4[4]

Visualizations

Diagrams are crucial for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action cluster_data Data Analysis start Starting Materials (4-chlorophenylthiourea) intermediate Intermediate Synthesis (2-amino-6-chlorobenzothiazole) start->intermediate final_compound Final Compound Synthesis (Compound B7) intermediate->final_compound anticancer Anticancer Assays (MTT, Wound Healing) final_compound->anticancer anti_inflammatory Anti-inflammatory Assays (ELISA for IL-6, TNF-α) final_compound->anti_inflammatory western_blot Western Blot Analysis (p-AKT, p-ERK) anticancer->western_blot data_analysis Data Interpretation and Conclusion anti_inflammatory->data_analysis western_blot->data_analysis

Caption: Experimental workflow for the discovery of bioactive benzothiazole compounds.

signaling_pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation Benzothiazole Benzothiazole Compound B7 Benzothiazole->ERK Inhibition Benzothiazole->AKT Inhibition

Caption: Inhibition of AKT and ERK signaling pathways by benzothiazole compounds.

References

The Evolving Landscape of 2-Methyl-Benzothiazole Analogues: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-methyl-benzothiazole analogues have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. Through a systematic review of recent literature, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the key structural modifications that govern the biological efficacy of these compounds.

Anticancer Activity of 2-Methyl-Benzothiazole Analogues

The quest for novel anticancer agents has identified 2-substituted benzothiazoles as a fertile ground for discovery. The 2-methyl-benzothiazole core, in particular, has been the subject of extensive investigation, with structural modifications leading to potent cytotoxic agents against various cancer cell lines.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro anticancer activity of selected 2-substituted benzothiazole analogues, highlighting the impact of various substitutions on their cytotoxic potency.

Compound IDR1 (at position 2)R2 (on Benzothiazole Ring)Cancer Cell LineIC50 (µM)
1a -CH=CH-C6H4-4-OCH3HHCT1169.62 ± 1.14
1b -CH=CH-C6H4-4-OCH36-NO2HCT116> 300
2a -NH-C6H4-4-OCH3HMCF-78.27
2b -NH-C6H4-4-ClHMCF-79.99
3a -CH2-S-thiazole6-NO2A54939.33 ± 4.04
3b -CH2-S-thiazole6-OEtA5496.43 ± 0.72
4a di(2-amino-6-methylbenzothiazole)dichloridopalladate(II)6-CH3Colorectal Carcinoma12.34 ± 0.74

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Key SAR Insights for Anticancer Activity

Analysis of the available data reveals several key trends in the SAR of 2-methyl-benzothiazole analogues as anticancer agents:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity. The introduction of aryl groups, often linked via a vinyl or amino bridge, has proven to be a successful strategy. For instance, the presence of a methoxyphenyl group in compounds 1a and 2a confers significant cytotoxicity.

  • Substitution on the Benzothiazole Ring: Modifications to the benzothiazole ring system itself also profoundly influence activity. The addition of electron-withdrawing groups, such as a nitro group at the 6-position (compound 1b ), can lead to a dramatic decrease in potency, suggesting a potential role for electronic effects in the mechanism of action. Conversely, an ethoxy group at the same position (compound 3b ) enhances activity.

  • Metal Complexation: The formation of metal complexes, such as the palladium(II) complex 4a , represents another avenue for enhancing anticancer efficacy.[1] This complex demonstrated potent activity against colorectal carcinoma, indicating that coordination chemistry can be a valuable tool in the design of novel benzothiazole-based therapeutics.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol below provides a general outline for evaluating the cytotoxicity of 2-methyl-benzothiazole analogues against cancer cell lines.[2][3][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add Solubilization Buffer (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of 2-Methyl-Benzothiazole Analogues

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 2-Methyl-benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Structure-Activity Relationship Data

The following table presents the minimum inhibitory concentration (MIC) values for selected 2-substituted benzothiazole analogues against various microbial strains.

Compound IDR1 (at position 2)R2 (on Benzothiazole Ring)MicroorganismMIC (µg/mL)
5a -NH-C(S)-NH-aryl6-CF3Staphylococcus aureus3.12
5b -NH-C(S)-NH-aryl6-NO2Staphylococcus aureus12.5
6a -S-(CH2)3-CH=CH25-NH2Candida albicans15.6
7a -NH-triazole-arylHStaphylococcus aureus3.12
7b -NH-triazole-arylHEnterococcus faecalis3.12

MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Key SAR Insights for Antimicrobial Activity

The antimicrobial SAR of 2-methyl-benzothiazole analogues is influenced by several structural features:

  • Substituents on the Benzothiazole Ring: The presence of electron-withdrawing groups on the benzothiazole ring appears to be beneficial for antibacterial activity. For example, a trifluoromethyl group at the 6-position (compound 5a ) resulted in potent activity against Staphylococcus aureus.[5] A nitro group at the same position (compound 5b ) also conferred good activity.[5]

  • Side Chain at the 2-Position: The nature of the side chain at the 2-position is crucial. The introduction of a thiourea moiety (compounds 5a and 5b ) or a triazole-containing side chain (compounds 7a and 7b ) has been shown to be effective.[5][6] For antifungal activity, an alkenylthio side chain (compound 6a ) has demonstrated efficacy against Candida albicans.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][8][9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microplates

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well microplate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and psychiatric disorders. Recent studies have highlighted 2-methyl-benzothiazole derivatives as potent and selective MAO inhibitors.[10][11]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro inhibitory activity of selected 2-methyl-benzothiazole analogues against human MAO-A and MAO-B.[10]

Compound IDR (Substitution on benzyloxy ring)Position of benzyloxyMAO-A IC50 (µM)MAO-B IC50 (µM)
8a 4-NO260.2180.0046
8b 4-Cl50.1320.0054
8c 4-CN5< 10.0056
8d 4-NO25< 10.0052

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Key SAR Insights for MAO Inhibition

The SAR for MAO inhibition by 2-methyl-benzothiazole analogues reveals a strong preference for MAO-B inhibition:

  • High Potency and Selectivity for MAO-B: All the tested 2-methylbenzo[d]thiazole derivatives were found to be potent inhibitors of human MAO-B, with IC50 values in the low nanomolar range.[10] They exhibited significant selectivity for MAO-B over MAO-A.[10]

  • Influence of Substituents on the Benzyloxy Ring: The substitution pattern on the benzyloxy moiety plays a role in modulating the inhibitory potency. Electron-withdrawing groups such as nitro (NO2), chloro (Cl), and cyano (CN) at the 4-position of the benzyl ring were associated with high MAO-B inhibitory activity.[10]

  • Position of the Benzyloxy Moiety: The position of the benzyloxy group on the benzothiazole ring (C5 vs. C6) did not show a clear trend for MAO-A inhibition, but potent MAO-B inhibitors were obtained with substitution at both positions.[10]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe.[12][13][14]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)

  • Test compounds

  • Assay buffer

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, fluorescent probe, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well black plate, add the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B).

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the no-inhibitor control. The IC50 value is then calculated from the dose-response curve.

SAR_Summary_Anticancer cluster_core 2-Methyl-Benzothiazole Core cluster_modifications Structural Modifications cluster_activity Anticancer Activity core pos2 Position 2 Substitution ring_sub Benzothiazole Ring Substitution metal Metal Complexation increase_activity Increased Activity pos2->increase_activity Aryl groups (e.g., -CH=CH-Aryl, -NH-Aryl) ring_sub->increase_activity Electron-donating groups (e.g., -OEt at C6) decrease_activity Decreased Activity ring_sub->decrease_activity Electron-withdrawing groups (e.g., -NO2 at C6) metal->increase_activity Palladium(II) complex

Figure 2. Key structure-activity relationships of 2-methyl-benzothiazole analogues for anticancer activity.

Conclusion

The 2-methyl-benzothiazole scaffold continues to be a versatile and promising platform for the design and development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating the biological activity of these analogues. For anticancer applications, substitutions at the 2-position and on the benzothiazole ring are key to modulating potency. In the antimicrobial realm, electron-withdrawing groups on the benzothiazole ring and specific side chains at the 2-position are crucial for efficacy. Furthermore, 2-methyl-benzothiazole derivatives have been identified as highly potent and selective inhibitors of MAO-B, with significant potential for the treatment of neurodegenerative diseases. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and evaluation of this important class of compounds. Further exploration of the chemical space around the 2-methyl-benzothiazole core is warranted and is likely to yield novel drug candidates with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole, a valuable building block in medicinal chemistry and materials science. The synthetic route starts from the readily available 4-chloro-3-nitrobenzotrifluoride and proceeds through a two-step sequence involving the formation of a key intermediate, 2-amino-5-(trifluoromethyl)thiophenol, followed by cyclization. This application note includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and bio-availability of drug candidates. This compound is therefore a key intermediate for the development of novel pharmaceuticals and functional materials. The following protocol outlines a reliable and reproducible method for its synthesis from 4-chloro-3-nitrobenzotrifluoride.

Synthetic Pathway

The synthesis of this compound from 4-chloro-3-nitrobenzotrifluoride is accomplished in two primary steps:

  • Step 1: Synthesis of 2-amino-5-(trifluoromethyl)thiophenol. This intermediate is prepared from 4-chloro-3-nitrobenzotrifluoride. The process involves the reduction of the nitro group to an amine and the substitution of the chloro group with a thiol. This transformation can be achieved in a one-pot reaction using a suitable reducing and sulfurating agent.

  • Step 2: Cyclization to this compound. The intermediate 2-amino-5-(trifluoromethyl)thiophenol is then cyclized with acetic anhydride in an acidic medium to form the final product.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-(trifluoromethyl)thiophenol (Intermediate 1)

This procedure is adapted from methods for the synthesis of similar o-aminothiophenols.[1][2]

Materials:

  • 4-chloro-3-nitrobenzotrifluoride

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in ethanol.

  • Prepare a solution of sodium hydrosulfide (2.5 eq) in water.

  • Slowly add the sodium hydrosulfide solution to the solution of 4-chloro-3-nitrobenzotrifluoride.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with toluene to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-(trifluoromethyl)thiophenol (Intermediate 1).

Step 2: Synthesis of this compound (Final Product)

This protocol is adapted from a known procedure for the synthesis of 2-methylbenzothiazole derivatives.[3]

Materials:

  • 2-amino-5-(trifluoromethyl)thiophenol (Intermediate 1)

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Ethyl acetate

Procedure:

  • In a three-necked flask fitted with a reflux condenser and a thermometer, add 2-amino-5-(trifluoromethyl)thiophenol (1.0 eq) and glacial acetic acid.

  • To this mixture, add acetic anhydride (2.0 eq) dropwise while stirring.

  • Heat the reaction mixture to 120-130°C and maintain for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution to a pH of 7.0 ± 0.5, keeping the temperature below 20°C with an ice bath.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantProductKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
14-chloro-3-nitrobenzotrifluoride2-amino-5-(trifluoromethyl)thiophenolSodium hydrosulfideEthanol/Water4-6Reflux60-70 (estimated)
22-amino-5-(trifluoromethyl)thiophenolThis compoundAcetic anhydrideGlacial acetic acid2-3120-13085-95 (reported for similar substrates)[3]

Table 2: Physicochemical Properties of the Final Product

PropertyValue
Molecular FormulaC9H6F3NS
Molecular Weight217.21 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in common organic solvents (e.g., ethyl acetate, dichloromethane)

Mandatory Visualization

Synthesis_Workflow start 4-chloro-3-nitrobenzotrifluoride intermediate 2-amino-5-(trifluoromethyl)thiophenol start->intermediate  Step 1: Reduction & Thiolation  (NaSH, Ethanol/Water, Reflux) product This compound intermediate->product  Step 2: Cyclization  (Acetic Anhydride, Acetic Acid, 120-130°C)

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-chloro-3-nitrobenzotrifluoride is a hazardous substance; handle with care.

  • Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification.

  • Acetic anhydride and glacial acetic acid are corrosive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step protocol provides a clear and efficient pathway for the synthesis of this compound from 4-chloro-3-nitrobenzotrifluoride. The methodologies are based on established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The expected high yield of the cyclization step makes this an attractive route for producing this valuable compound for further research and development in the pharmaceutical and materials science sectors.

References

Synthetic Routes to Substituted 2-Methylbenzothiazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted 2-methylbenzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections outline key synthetic methodologies, present comparative data for various routes, and provide step-by-step experimental protocols for the preparation of specific substituted 2-methylbenzothiazoles.

Overview of Synthetic Strategies

The synthesis of the 2-methylbenzothiazole scaffold is most commonly achieved through the cyclization of a 2-aminothiophenol derivative with a reagent that provides the C2-methyl group. Variations in this core strategy allow for the introduction of a wide range of substituents on the benzene ring. Key approaches include:

  • Condensation with Acetic Anhydride or Acetic Acid: A direct and widely used method involving the reaction of a substituted 2-aminothiophenol with acetic anhydride or glacial acetic acid, often under thermal conditions. This method is straightforward and generally provides good yields.

  • Reaction with Acetaldehyde followed by Oxidation: This two-step, one-pot approach involves the initial condensation of a 2-aminothiophenol with acetaldehyde to form a 2,3-dihydro-2-methylbenzothiazole intermediate, which is then oxidized to the desired 2-methylbenzothiazole.

  • Metal-Free Approaches: Growing interest in green chemistry has led to the development of metal-free synthetic routes, which often utilize eco-friendly catalysts and solvents.

  • One-Pot Multi-Component Reactions: These methods offer efficiency by combining multiple reaction steps in a single pot, reducing waste and purification steps.

Comparative Data of Synthetic Routes

The choice of synthetic route can significantly impact the yield, reaction time, and overall efficiency. The following tables summarize quantitative data for the synthesis of various substituted 2-methylbenzothiazoles via different methods.

Method Substituent Starting Materials Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%) Reference
Method A: Acetic Anhydride Condensation 6-Bromo2-Amino-5-bromothiophenol, Acetic Anhydride-Glacial Acetic Acid130192[1]
6-Chloro2-Amino-5-chlorothiophenol, Acetic Anhydride-Glacial Acetic Acid110-1500.5-295[1]
5-Nitro2-Amino-4-nitrothiophenol, Acetic Anhydride-Glacial Acetic AcidReflux385
Method B: Acetaldehyde/Oxidation Unsubstituted2-Aminothiophenol, AcetaldehydePCC on Silica GelDichloromethaneRT0.585[2]
5-Chloro2-Amino-4-chlorothiophenol, AcetaldehydeFeCl₃----[1]
Method C: Thioacetamide Condensation 5-Nitro2,4-Dinitrochlorobenzene, Thioacetamide-Sulpholane1001High[3]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of specific substituted 2-methylbenzothiazoles, representative of the methods outlined above.

Protocol 1: Synthesis of 6-Chloro-2-methylbenzothiazole via Acetic Anhydride Condensation

This protocol describes the synthesis of 6-chloro-2-methylbenzothiazole from 2-amino-5-chlorothiophenol and acetic anhydride in glacial acetic acid.[1]

Workflow Diagram:

G reagents 2-Amino-5-chlorothiophenol Acetic Anhydride Glacial Acetic Acid reaction Reaction Mixture reagents->reaction heating Heat (110-150 °C) 0.5-2 hours reaction->heating filtration Cool to RT Filter heating->filtration neutralization Cool Filtrate (0-5 °C) Add NaOH (aq) to pH 7 filtration->neutralization extraction Extract with Organic Solvent neutralization->extraction purification Distill off Solvent extraction->purification product 6-Chloro-2-methylbenzothiazole purification->product

Caption: Workflow for the synthesis of 6-chloro-2-methylbenzothiazole.

Materials:

  • 2-Amino-5-chlorothiophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide solution (5 wt%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirrer, add 2-amino-5-chlorothiophenol and glacial acetic acid.

  • To this suspension, add acetic anhydride. The molar ratio of 2-amino-5-chlorothiophenol to acetic anhydride should be approximately 1:1.5 to 1:2.

  • Heat the reaction mixture to 110-150 °C and maintain this temperature with stirring for 0.5 to 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • Cool the filtrate in an ice bath to 0-5 °C.

  • Slowly add a 5 wt% aqueous solution of sodium hydroxide dropwise with stirring to neutralize the acetic acid, adjusting the pH to approximately 7.0.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2-Methylbenzothiazole via Acetaldehyde Condensation and Oxidation

This protocol details a two-step, one-pot synthesis of 2-methylbenzothiazole from 2-aminothiophenol and acetaldehyde, followed by in-situ oxidation.[2]

Workflow Diagram:

G reactants 2-Aminothiophenol Acetaldehyde Dichloromethane condensation Condensation (Room Temperature) reactants->condensation intermediate 2,3-Dihydro-2-methylbenzothiazole (in situ) condensation->intermediate oxidation Add PCC on Silica Gel Stir (30 min) intermediate->oxidation workup Filter Wash with Dichloromethane oxidation->workup purification Evaporate Solvent workup->purification product 2-Methylbenzothiazole purification->product

Caption: Workflow for the two-step, one-pot synthesis of 2-methylbenzothiazole.

Materials:

  • 2-Aminothiophenol

  • Acetaldehyde

  • Pyridinium chlorochromate (PCC) on silica gel

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a solution of 2-aminothiophenol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add acetaldehyde (1.2 mmol).

  • Stir the reaction mixture at room temperature. The progress of the condensation to form the 2,3-dihydro-2-methylbenzothiazole intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the intermediate is complete, add pyridinium chlorochromate (PCC) supported on silica gel (1.5 mmol) to the reaction mixture.

  • Stir the resulting suspension at room temperature for approximately 30 minutes.

  • Upon completion of the oxidation (monitored by TLC), filter the reaction mixture through a pad of silica gel to remove the chromium salts and the silica support.

  • Wash the filter cake with additional dichloromethane.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-methylbenzothiazole.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 2-Methyl-5-nitrobenzothiazole via Thioacetamide Condensation

This protocol outlines the synthesis of 2-methyl-5-nitrobenzothiazole from 2,4-dinitrochlorobenzene and thioacetamide in a polar aprotic solvent.[3]

Logical Relationship Diagram:

G start 2,4-Dinitrochlorobenzene Thioacetamide reaction_conditions Heat to 100 °C Stir for 1 hour start->reaction_conditions solvent Sulpholane solvent->reaction_conditions cooling Cool Mixture reaction_conditions->cooling clarification Clarify Mixture cooling->clarification precipitation Add Water to Filtrate clarification->precipitation isolation Isolate Precipitate precipitation->isolation product 2-Methyl-5-nitrobenzothiazole isolation->product

Caption: Logical steps for the synthesis of 2-methyl-5-nitrobenzothiazole.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Thioacetamide

  • Sulpholane

  • Water

  • Round-bottom flask with a stirrer and heating apparatus

  • Filtration apparatus

Procedure:

  • Prepare a suspension of 2,4-dinitrochlorobenzene (1.0 eq) and thioacetamide (1.5 eq) in sulpholane in a round-bottom flask.

  • Heat the mixture to 100 °C and stir at this temperature for 1 hour.

  • After cooling the reaction mixture, clarify it by filtration if necessary to remove any insoluble impurities.

  • Add water to the filtrate to precipitate the crude product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The identity and purity of the 2-methyl-5-nitrobenzothiazole can be confirmed by analytical techniques such as TLC, melting point, and spectroscopy. Further purification can be achieved by recrystallization from a suitable solvent.

Safety Precautions

  • All experimental work should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-Aminothiophenols are malodorous and toxic; handle with care.

  • PCC is a toxic and oxidizing agent; handle with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Cyclization Methods in Benzothiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole is a privileged heterocyclic scaffold found in a wide array of biologically active compounds, pharmaceuticals, and functional materials. Its unique chemical properties and the ability to interact with various biological targets have made it a cornerstone in medicinal chemistry and drug discovery. The synthesis of the benzothiazole core is, therefore, of paramount importance. This document provides detailed application notes and experimental protocols for the most common and effective cyclization methods employed in the formation of the benzothiazole ring system. The methods covered range from classical condensation reactions to modern, energy-efficient green chemistry approaches.

Condensation of 2-Aminothiophenol with Carbonyl Compounds

The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, including aldehydes, carboxylic acids, and acyl chlorides. This approach is widely adopted due to the ready availability of starting materials and the operational simplicity of the reaction.

Reaction with Aldehydes

The reaction of 2-aminothiophenol with aldehydes proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzothiazole ring. This transformation can be achieved under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance, often employing a range of catalysts to improve efficiency.

Condensation of 2-Aminothiophenol with Aldehydes cluster_0 2-Aminothiophenol 2-Aminothiophenol Intermediate Schiff Base Intermediate 2-Aminothiophenol->Intermediate + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Benzothiazole 2-Substituted Benzothiazole Intermediate->Benzothiazole Cyclization & Oxidation (-2H)

Caption: General pathway for benzothiazole synthesis from 2-aminothiophenol and aldehydes.

Protocol 1.1.1: Conventional Synthesis using H₂O₂/HCl Catalyst [1][2]

This protocol describes a green and efficient method for the synthesis of 2-substituted benzothiazoles at room temperature.

  • Materials:

    • 2-Aminothiophenol (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • 30% Hydrogen peroxide (H₂O₂) (6.0 mmol)

    • Concentrated Hydrochloric acid (HCl) (3.0 mmol)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol.

    • To this solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring at room temperature.

    • Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into ice-cold water.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.

Protocol 1.1.2: Microwave-Assisted Synthesis [3]

This method utilizes microwave irradiation to significantly reduce reaction times and improve yields.

  • Materials:

    • 2-Aminothiophenol (10 mmol)

    • Hydroxy aromatic aldehyde (10 mmol)

    • Ethanol

  • Procedure:

    • In a microwave-safe vessel, mix 2-aminothiophenol (10 mmol) and the hydroxy aromatic aldehyde (10 mmol) in ethanol.

    • Place the vessel in a microwave reactor and irradiate the mixture. To control the process, it is recommended to apply irradiation in 1-minute intervals, followed by cooling to room temperature.

    • Monitor the reaction progress by TLC after each irradiation cycle.

    • Once the reaction is complete, filter the reaction mixture.

    • Recrystallize the collected solid from a methanol/dichloromethane mixture to obtain the pure product.

Protocol 1.1.3: Ultrasound-Assisted Solvent-Free Synthesis

This environmentally friendly protocol employs ultrasound irradiation in the absence of a solvent.

  • Materials:

    • 2-Aminothiophenol (3.0 mmol)

    • Benzaldehyde derivative (3.0 mmol)

  • Procedure:

    • In a suitable vessel, add 2-aminothiophenol (3.0 mmol) and the benzaldehyde derivative (3.0 mmol).

    • Irradiate the mixture with an ultrasonic probe for approximately 20 minutes at room temperature.

    • The reaction progress can be monitored by TLC.

    • After completion, purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate mixture as eluent) to afford the pure 2-substituted benzothiazole.

MethodCatalyst/ConditionsSolventTimeYield (%)Reference
ConventionalH₂O₂/HClEthanol45-60 min85-94[1][2]
ConventionalSnP₂O₇None8-35 min87-95[4]
MicrowaveNoneEthanol< 5 min85-96[3]
MicrowaveP₄S₁₀None3-4 minHigh[4]
UltrasoundNoneNone20 min65-83
UltrasoundSulfated tungstateNone15-25 min90-98
Visible LightAirAcetonitrile6 hModerate to High
Reaction with Carboxylic Acids and Acyl Chlorides

The condensation with carboxylic acids or their more reactive derivatives, acyl chlorides, provides another direct route to 2-substituted benzothiazoles. These reactions often require dehydrating agents or catalysts to facilitate the initial amide formation followed by cyclization.

Condensation of 2-Aminothiophenol with Carboxylic Acid Derivatives cluster_1 2-Aminothiophenol 2-Aminothiophenol Amide_Intermediate Amide Intermediate 2-Aminothiophenol->Amide_Intermediate + R-COX - HX Carboxylic_Acid Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) Benzothiazole 2-Substituted Benzothiazole Amide_Intermediate->Benzothiazole Cyclization - H2O Jacobson-Hugershoff Cyclization of N-Arylthioureas cluster_2 N-Arylthiourea N-Arylthiourea 2-Aminobenzothiazole 2-Aminobenzothiazole N-Arylthiourea->2-Aminobenzothiazole Oxidative Cyclization (e.g., Br2) Intramolecular Cyclization of o-Halothioureas cluster_3 o-Halothiourea N'-(2-halophenyl)thiourea 2-Aminobenzothiazole 2-Aminobenzothiazole o-Halothiourea->2-Aminobenzothiazole Base-promoted Intramolecular C-S coupling Start o-Halobenzanilide Thionation Thionation (e.g., Lawesson's Reagent) Start->Thionation Thioamide o-Halothiobenzanilide Thionation->Thioamide Cyclization Copper-Catalyzed Intramolecular C-S Coupling Thioamide->Cyclization End 2-Arylbenzothiazole Cyclization->End

References

Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)benzothiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-5-(trifluoromethyl)benzothiazole as a versatile building block in the synthesis of novel organic compounds with potential therapeutic applications, particularly in the field of oncology. The presence of the trifluoromethyl group offers unique electronic properties and metabolic stability, making this scaffold an attractive starting point for the development of new drug candidates.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The incorporation of a trifluoromethyl group at the 5-position of the benzothiazole ring, as seen in this compound, can enhance the lipophilicity and metabolic stability of the resulting molecules, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document outlines key synthetic transformations utilizing this building block and provides detailed protocols for the synthesis of derivatives with potential anticancer properties.

Key Synthetic Transformations

The 2-methyl group of this compound is the primary site for synthetic modification, allowing for the introduction of diverse functionalities. Two key transformations are highlighted:

  • Bromination of the 2-Methyl Group: The methyl group can be readily brominated to yield 2-(bromomethyl)-5-(trifluoromethyl)benzothiazole, a versatile intermediate for subsequent nucleophilic substitution reactions.

  • Knoevenagel Condensation: The activated methyl group can participate in Knoevenagel condensation reactions with various aromatic aldehydes to form 2-styryl-5-(trifluoromethyl)benzothiazole derivatives.

  • Cyanine Dye Synthesis: The quaternized benzothiazolium salt derived from the starting material can be used in the synthesis of trimethine cyanine dyes.

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)benzothiazole

This protocol describes the radical bromination of the 2-methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reaction Scheme:

G start This compound reagents NBS, AIBN CCl4, Reflux start->reagents product 2-(Bromomethyl)-5-(trifluoromethyl)benzothiazole reagents->product G start This compound reagents Acetic Anhydride 120 °C start->reagents aldehyde Ar-CHO aldehyde->reagents product (E)-2-Styryl-5-(trifluoromethyl)benzothiazole reagents->product G start This compound step1 Quaternization (e.g., Methyl p-toluenesulfonate) start->step1 intermediate 2-Methyl-3-alkyl-5-(trifluoromethyl)benzothiazolium salt step1->intermediate step2 Condensation (Triethyl orthoformate, Pyridine) intermediate->step2 product Symmetric Trimethine Cyanine Dye step2->product G egfr EGFR pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Benzothiazole Derivative inhibitor->egfr Inhibition

Application of 2-Methyl-5-(trifluoromethyl)benzothiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the benzothiazole ring system yields 2-Methyl-5-(trifluoromethyl)benzothiazole, a versatile chemical intermediate. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in drug discovery and development. While direct therapeutic applications of this compound are not extensively documented, its utility as a key building block in the synthesis of potent and selective bioactive molecules is of significant interest.

Application Notes

This compound primarily serves as a foundational scaffold for the synthesis of more complex molecules with diverse pharmacological activities. The trifluoromethyl group enhances metabolic stability and membrane permeability of the final compounds, making it an attractive feature in drug design.

Key Areas of Application:

  • Anticancer Agents: The 5-(trifluoromethyl)benzothiazole core is present in compounds designed as anticancer agents. For instance, derivatives where the 2-methyl group is replaced by a substituted phenyl ring have shown potent inhibitory activity against the androgen receptor (AR), a key target in prostate cancer[1].

  • Neuroprotective Agents: The benzothiazole nucleus is a component of neuroprotective agents. While not directly involving the 2-methyl derivative, related compounds like Riluzole (which has a trifluoromethoxy group) are used in the treatment of amyotrophic lateral sclerosis (ALS)[2][3]. This suggests the potential for developing novel neuroprotective agents from the this compound scaffold.

  • Enzyme Inhibitors: Benzothiazole derivatives have been explored as inhibitors of various enzymes. The structural features of this compound make it a suitable starting point for the design of inhibitors targeting kinases, monoamine oxidases, and other enzymes implicated in disease.

  • Antimicrobial Agents: The benzothiazole ring system is known to exhibit antimicrobial properties. Modifications of the 2-methyl group can lead to the development of novel antibacterial and antifungal agents[4].

Quantitative Data Summary

While specific quantitative data for this compound as a standalone therapeutic agent is limited, data for its closely related analogs highlight the potential of this scaffold. The following table summarizes the activity of a representative derivative.

Compound/AnalogTargetActivity (IC₅₀/EC₅₀)Disease AreaReference
2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17)BAG1L-AR NTD InteractionInhibits proliferation of AR-positive prostate cancer cellsProstate Cancer[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from the commercially available precursor, 2-Amino-4-(trifluoromethyl)thiophenol.

Materials:

  • 2-Amino-4-(trifluoromethyl)thiophenol

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or a suitable dehydrating agent

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-4-(trifluoromethyl)thiophenol (1 equivalent) in toluene.

  • Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add polyphosphoric acid (PPA) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-(trifluoromethyl)benzothiazole Derivatives

This protocol outlines a general method for synthesizing derivatives of this compound, which can be adapted for creating a library of compounds for screening. This example focuses on replacing the 2-methyl group with an aryl substituent, similar to the androgen receptor inhibitor A4B17[1].

Materials:

  • 2-Amino-4-(trifluoromethyl)thiophenol

  • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethanol

Procedure:

  • To a solution of 2-Amino-4-(trifluoromethyl)thiophenol (1 equivalent) in DMSO, add the substituted aromatic aldehyde (1.1 equivalents).

  • Heat the reaction mixture at 120 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-5-(trifluoromethyl)benzothiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Medicinal Chemistry Application 2-Amino-4-(trifluoromethyl)thiophenol 2-Amino-4-(trifluoromethyl)thiophenol Cyclocondensation Cyclocondensation 2-Amino-4-(trifluoromethyl)thiophenol->Cyclocondensation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Cyclocondensation This compound This compound Cyclocondensation->this compound Bioactive Derivatives Bioactive Derivatives This compound->Bioactive Derivatives Further Synthesis

Caption: Synthetic workflow for this compound and its application.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) BAG1L BAG1L AR->BAG1L Interaction ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding HSP70 HSP70 BAG1L->HSP70 A4B17 2-Aryl-5-(trifluoromethyl) benzothiazole Derivative (e.g., A4B17) A4B17->BAG1L Inhibition Cell_Proliferation Cell_Proliferation A4B17->Cell_Proliferation Inhibition Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Gene_Transcription->Cell_Proliferation Leads to Androgen Androgen Androgen->AR

References

Development of 2-Methyl-5-(trifluoromethyl)benzothiazole-Based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability of lead compounds.[4][5] This document provides detailed application notes and protocols for the research and development of anticancer agents based on the 2-methyl-5-(trifluoromethyl)benzothiazole scaffold and its close analogs. While specific anticancer data for this compound is limited in publicly available literature, this guide draws upon data from structurally related benzothiazole derivatives to provide a comprehensive framework for future research.

I. Synthesis of Benzothiazole Derivatives

The synthesis of 2-substituted benzothiazoles can be achieved through various established methods. A common approach involves the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative. For the synthesis of this compound, 2-amino-4-(trifluoromethyl)thiophenol would be a key starting material, which can be reacted with acetic anhydride or acetyl chloride.

A general synthetic protocol is outlined below:

Protocol 1: General Synthesis of 2-Methyl-Substituted Benzothiazoles

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the corresponding carboxylic acid or anhydride (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. In Vitro Anticancer Activity Screening

The primary evaluation of novel benzothiazole derivatives involves screening their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data from Structurally Related Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives from the literature, providing a reference for expected potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 2-(4-Hydroxyphenyl)-5-fluorobenzothiazoleMCF-70.4[1]
2 3,5-bis-Trifluoromethylphenylurea DerivativeACHN0.542[1]
3 3,5-bis-Trifluoromethylphenylurea DerivativeA-4981.02[1]
4 Pyridine containing pyrimidine derivativeColo2055.04[1]
5 Pyridine containing pyrimidine derivativeU93713.9[1]
6 Pyridine containing pyrimidine derivativeMCF-730.67[1]
7 Pyridine containing pyrimidine derivativeA54930.45[1]
8 Substituted bromopyridine acetamide derivativeSKRB-30.0012[1]
9 Substituted bromopyridine acetamide derivativeSW6200.0043[1]
10 Substituted bromopyridine acetamide derivativeA5490.044[1]
11 Substituted bromopyridine acetamide derivativeHepG20.048[1]

III. Mechanism of Action Studies

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for further development. Benzothiazole derivatives have been reported to induce apoptosis and target various signaling pathways.[2]

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Assays such as Annexin V/PI staining can be used to quantify apoptotic cells.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the benzothiazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis

Many benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[2] Western blotting is a standard technique to investigate the effect of the compounds on the protein expression levels within these pathways.

Protocol 4: Western Blotting for Signaling Pathway Proteins

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Visualizing Workflows and Pathways

Experimental Workflow for Anticancer Agent Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action S1 Synthesis of This compound Derivatives S2 Purification & Characterization (NMR, MS) S1->S2 V1 Cell Viability Assay (MTT) S2->V1 Test Compounds V2 Determine IC50 Values V1->V2 M1 Apoptosis Assay (Annexin V/PI) V2->M1 Active Compounds M2 Signaling Pathway Analysis (Western Blot) M1->M2

Caption: General workflow for the development of benzothiazole-based anticancer agents.

Postulated Signaling Pathway Inhibition by Benzothiazole Derivatives

G Ligand Growth Factor EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis Apoptosis BTZ Benzothiazole Derivative BTZ->EGFR Inhibition BTZ->PI3K Inhibition BTZ->Akt Inhibition BTZ->mTOR Inhibition BTZ->ERK Inhibition BTZ->STAT Inhibition

Caption: Potential signaling pathways targeted by benzothiazole-based anticancer agents.

V. Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel anticancer agents. The protocols and data presented here provide a foundational framework for researchers to synthesize, screen, and elucidate the mechanisms of action of new derivatives. Future research should focus on synthesizing and evaluating a library of analogs to establish a clear structure-activity relationship (SAR). Promising lead compounds should be further investigated in preclinical in vivo models to assess their efficacy and safety profiles, with the ultimate goal of identifying clinical candidates for the treatment of various cancers.

References

Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)benzothiazole Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-methyl-5-(trifluoromethyl)benzothiazole derivatives as a promising class of antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of key experimental workflows and potential mechanisms of action.

Introduction

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole scaffold is a versatile pharmacophore that can be readily modified to optimize its therapeutic potential. The introduction of a trifluoromethyl group (-CF3) at the 5-position and a methyl group at the 2-position of the benzothiazole ring is a strategic approach to enhance antimicrobial efficacy. The high electronegativity and lipophilicity of the trifluoromethyl group can improve the compound's bioavailability and interaction with microbial targets.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial effects of benzothiazole derivatives. While specific data for this compound derivatives is emerging, related compounds have shown significant activity against a range of pathogens. For instance, a benzothiazole derivative bearing a CF3 group at the sixth position demonstrated a maximum activity with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against Staphylococcus aureus[1]. This underscores the potential of trifluoromethyl-substituted benzothiazoles as effective antibacterial agents.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of representative benzothiazole derivatives against various microbial strains. This data is compiled from various research articles and serves as a reference for the potential efficacy of the target compounds.

Compound IDMicrobial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
6-CF3-benzothiazole derivative Staphylococcus aureus3.12-[1]
Benzothiazole derivative VIa,b Escherichia coli9-180-[2]
Benzothiazole derivative VIa,b Pseudomonas aeruginosa9-180-[2]
Hydrazone-incorporating benzothiazole V Escherichia coli200-[2]
Hydrazone-incorporating benzothiazole V Pseudomonas aeruginosa200-[2]

Note: The data presented is for structurally related compounds and is intended to be indicative of the potential of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound, which can be further derivatized. The synthesis typically starts from a substituted aminothiophenol.

Materials:

  • 2-Amino-4-(trifluoromethyl)thiophenol

  • Acetic anhydride

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., ethyl acetate, hexane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Cyclization: In a round-bottom flask, dissolve 2-amino-4-(trifluoromethyl)thiophenol in ethanol.

  • Add acetic anhydride to the solution.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up: Neutralize the reaction mixture with a solution of sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (broth with solvent), and a growth control (microorganism in broth) in each assay.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start Starting Materials (2-Amino-4-(trifluoromethyl)thiophenol, Acetic anhydride) synthesis Chemical Synthesis (Cyclization) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock Prepare Stock Solutions characterization->stock Pure Compounds dilution Serial Dilution in 96-well plate stock->dilution inoculation Inoculation with Microbial Strains dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination incubation->mic data_analysis Data Analysis & SAR Studies mic->data_analysis Results

Caption: Workflow for synthesis and antimicrobial evaluation.

Potential Mechanism of Action: Dihydrofolate Reductase Inhibition

One of the proposed mechanisms of action for some benzothiazole derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.

Caption: Inhibition of Dihydrofolate Reductase.

Conclusion

This compound derivatives represent a promising avenue for the development of new antimicrobial agents. The synthetic routes are accessible, and standardized protocols for evaluating their antimicrobial activity are well-established. Further research focusing on structure-activity relationship (SAR) studies will be crucial to optimize the potency and spectrum of activity of these compounds, potentially leading to the discovery of novel drug candidates to combat antimicrobial resistance.

References

Application Notes and Protocols for the Synthesis of 2-Arylbenzothiazoles via Palladium-Catalyzed Benzylic Arylation of 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-aryl-5-(trifluoromethyl)benzothiazoles through a palladium-catalyzed Negishi cross-coupling reaction. The methodology involves the selective deprotonation of the 2-methyl group of 2-Methyl-5-(trifluoromethyl)benzothiazole, followed by transmetalation to form an organozinc reagent, which is then coupled with various aryl halides. This approach offers a robust and versatile route to novel 2-arylbenzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an aryl group at the 2-position of the benzothiazole scaffold can significantly modulate these biological activities. This protocol details a synthetic strategy for the C-C bond formation between the benzylic carbon of this compound and an aryl halide, proceeding through a Negishi cross-coupling reaction. This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.

Experimental Protocols

This synthesis is performed in two main stages: the in situ preparation of the organozinc reagent and the subsequent palladium-catalyzed cross-coupling reaction.

Materials and Equipment
  • Starting Materials: this compound, various aryl halides (e.g., bromides, iodides).

  • Reagents: n-Butyllithium (n-BuLi) solution in hexanes, anhydrous Zinc Chloride (ZnCl2) solution in THF, Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH4Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO4).

  • Equipment: Schlenk line, oven-dried glassware, magnetic stirrer, heating mantle with temperature control, rotary evaporator, column chromatography setup.

Protocol 1: Synthesis of 2-(Arylmethyl)-5-(trifluoromethyl)benzothiazole

Step 1: Preparation of the Organozinc Reagent (in situ)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq.) dropwise to the solution. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To this solution, add a solution of anhydrous Zinc Chloride (1.2 eq.) in THF dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour. This forms the organozinc reagent in situ.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a separate flame-dried Schlenk flask, add Palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.10 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF to the flask to dissolve the catalyst and ligand.

  • Add the desired aryl halide (1.2 eq.) to the catalyst mixture.

  • Transfer the freshly prepared organozinc reagent solution from Step 1 to the catalyst mixture via cannula under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(arylmethyl)-5-(trifluoromethyl)benzothiazole.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 2-(arylmethyl)-5-(trifluoromethyl)benzothiazoles using the described protocol with different aryl bromides.

EntryAryl BromideProductExpected Yield (%)
1Bromobenzene2-(Benzyl)-5-(trifluoromethyl)benzothiazole75-85
24-Bromotoluene2-(4-Methylbenzyl)-5-(trifluoromethyl)benzothiazole70-80
34-Bromoanisole2-(4-Methoxybenzyl)-5-(trifluoromethyl)benzothiazole65-75
41-Bromo-4-fluorobenzene2-(4-Fluorobenzyl)-5-(trifluoromethyl)benzothiazole70-80
51-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)benzyl)-5-(trifluoromethyl)benzothiazole60-70
62-Bromopyridine2-(Pyridin-2-ylmethyl)-5-(trifluoromethyl)benzothiazole55-65

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Materials cluster_reagents1 Reagents for Organozinc Formation cluster_reagents2 Cross-Coupling Reagents cluster_process Reaction Sequence cluster_end Final Product start1 This compound step1 In situ Organozinc Reagent Formation start1->step1 start2 Aryl Halide step2 Negishi Cross-Coupling start2->step2 reagent1 1. n-BuLi, THF, -78°C 2. ZnCl2, THF reagent1->step1 reagent2 Pd(OAc)2, PPh3 THF, Reflux reagent2->step2 step1->step2 step3 Work-up and Purification step2->step3 end_product 2-(Arylmethyl)-5-(trifluoromethyl)benzothiazole step3->end_product catalytic_cycle center Pd(0)L2 node_oa Oxidative Addition center->node_oa Ar-X intermediate1 L2Pd(II)(Ar)(X) node_oa->intermediate1 node_tm Transmetalation intermediate2 L2Pd(II)(Ar)(CH2-BT) node_tm->intermediate2 - ZnXCl node_re Reductive Elimination node_re->center Ar-CH2-BT intermediate1->node_tm Zn(CH2-BT)Cl intermediate2->node_re

Application Notes and Protocols for the Characterization of 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Methyl-5-(trifluoromethyl)benzothiazole is a heterocyclic compound with potential applications in pharmaceutical and materials science research. Its characterization is crucial for confirming its identity, purity, and structural attributes. This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound using various analytical techniques, including chromatography and spectroscopy.

Physicochemical Properties
PropertyValue
Molecular Formula C9H6F3NS
Molecular Weight 217.21 g/mol
CAS Number 398-99-2

Section 1: Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

Application Note:

A reverse-phase HPLC method can be effectively employed to determine the purity of synthesized this compound. The method's sensitivity and accuracy make it suitable for routine quality control analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (tR) ~ 4.5 min (dependent on specific column and conditions)
Purity (%) > 98% (as determined by peak area normalization)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Application Note:

GC-MS analysis is highly suitable for confirming the molecular weight and fragmentation pattern of this compound, thereby providing unequivocal identification. It is also an excellent method for detecting volatile impurities. A DB-5MS column is a good choice for the separation of such compounds.[1][2]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1][2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

Data Presentation:

ParameterObserved Value
Retention Time (tR) ~ 11.06 min (based on similar compounds)[3]
Molecular Ion (M+) m/z 217
Key Fragment Ions m/z 148, 121, 95 (predicted based on structure)

Section 2: Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

Application Note:

¹H, ¹³C, and ¹⁹F NMR are all critical for the complete structural confirmation of this compound. The chemical shifts and coupling constants will provide information about the connectivity of atoms within the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 64.

    • Relaxation Delay: 1.0 s.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

Data Presentation:

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H ~ 2.8s3H-CH₃
~ 7.5d1HAr-H
~ 7.9d1HAr-H
~ 8.1s1HAr-H
¹³C ~ 20-CH₃
~ 120-155Aromatic & C=N
~ 124 (q)-CF₃
¹⁹F ~ -62s-CF₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Application Note:

The FTIR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-F bonds, confirming the presence of the benzothiazole ring and the trifluoromethyl group.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050Weak-MediumAromatic C-H stretch
~ 1610MediumC=N stretch (thiazole ring)
~ 1500, 1450Medium-StrongAromatic C=C stretch
~ 1320StrongC-F stretch
~ 1120, 1070StrongC-F stretch
~ 820StrongC-H out-of-plane bend

Section 3: Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_purity_methods Purity Methods cluster_structure_methods Structural Methods Synthesis Synthesis of Raw Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation HPLC HPLC Purity_Assessment->HPLC GCMS_Purity GC-MS Purity_Assessment->GCMS_Purity NMR NMR (1H, 13C, 19F) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS FTIR FTIR Structure_Elucidation->FTIR Final_Characterization Fully Characterized Compound HPLC->Final_Characterization GCMS_Purity->Final_Characterization NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization

Caption: Overall workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Relationship cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy Compound This compound HPLC HPLC (Purity, Quantification) Compound->HPLC GCMS GC-MS (Purity, Volatile Impurities, MW) Compound->GCMS NMR NMR (Connectivity, Structure) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR MS_Spec Mass Spec (Molecular Weight, Fragmentation) Compound->MS_Spec GCMS->MS_Spec

Caption: Relationship between the compound and the analytical techniques used for its characterization.

References

High-Throughput Screening Assays for Benzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for high-throughput screening (HTS) of benzothiazole derivatives. Benzothiazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] These protocols are designed to facilitate the efficient identification and characterization of lead compounds from large chemical libraries.

Application Note 1: Anticancer Activity Screening

Objective: To identify and characterize benzothiazole derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a fluorescence-based cell viability assay in a high-throughput format.

Background: Many benzothiazole derivatives have demonstrated potent anticancer activity by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][3][4] Commonly affected pathways include the PI3K/Akt/mTOR and STAT3 signaling cascades.[1] This protocol utilizes the resazurin assay, a robust and sensitive method for assessing cell viability in a 384-well plate format, suitable for HTS.[5][6][7][8][9]

Experimental Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole derivative library (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.5% DMSO in culture medium)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)

  • Opaque-walled 384-well microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

Procedure:

  • Cell Plating:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]

  • Compound Addition:

    • Prepare compound plates by serially diluting the 10 mM stock solutions of benzothiazole derivatives in DMSO.

    • Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 200 nL) of each compound dilution to the corresponding wells of the cell plates. This will result in the desired final assay concentrations.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Resazurin Addition:

    • Add 5 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis:

  • Percentage of Inhibition: Calculate the percentage of cell viability inhibition for each compound concentration relative to the positive and negative controls.

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

  • Z'-Factor and Hit Rate: The Z'-factor should be calculated for each screening plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The hit rate is the percentage of compounds that meet the predefined activity criteria.

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 54 MCF70.036[2]
Derivative 54 HEPG20.048[2]
Derivative 55 HT-290.024[2]
Derivative 55 H4600.29[2]
Derivative 55 A5490.84[2]
Derivative 55 MDA-MB-2310.88[2]
Compound 4i HOP-920.0718[10]
Compound 41 A5491.1 - 8.8[2]
Compound 42 HCT-1161.1 - 8.8[2]

Application Note 2: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of benzothiazole derivatives against pathogenic bacterial strains in a high-throughput format.

Background: Benzothiazole derivatives have shown significant promise as antimicrobial agents. High-throughput screening using the broth microdilution method allows for the rapid determination of the MIC for a large number of compounds, facilitating the discovery of new antibiotics.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Benzothiazole derivative library (10 mM in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (0.5% DMSO in CAMHB)

  • Sterile 384-well microplates

  • Automated liquid handling system

  • Microplate reader for measuring optical density (OD600)

Procedure:

  • Compound Plate Preparation:

    • In a 384-well source plate, perform a serial dilution of the benzothiazole derivatives in DMSO.

  • Assay Plate Preparation:

    • Using a liquid handler, transfer a small volume (e.g., 500 nL) of the diluted compounds, DMSO, and control antibiotics from the source plate to a 384-well assay plate.

    • Dispense 50 µL of CAMHB into each well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[1]

    • Seal the plates and incubate for 16-20 hours at 37°C with agitation.

  • MIC Determination:

    • Measure the optical density at 600 nm using a microplate reader.

    • The MIC is the lowest compound concentration that inhibits bacterial growth by ≥90% compared to the vehicle control.[1]

Quantitative Data: Antimicrobial Activity of Benzothiazole Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 41c E. coli3.1
Compound 41c P. aeruginosa6.2
Compound 8a P. aeruginosa90 - 180
Compound 8b E. coli90 - 180
Compound 133 S. aureus78.125
Compound 133 E. coli78.125

Visualizations

Signaling Pathways and Experimental Workflows

HTS_Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plating Cell Plating (384-well) compound_addition Compound Addition cell_plating->compound_addition compound_prep Compound Dilution compound_prep->compound_addition incubation_48h Incubation (48-72h) compound_addition->incubation_48h resazurin_add Resazurin Addition incubation_48h->resazurin_add incubation_2h Incubation (2-4h) resazurin_add->incubation_2h readout Fluorescence Reading (Ex/Em: 560/590 nm) incubation_2h->readout data_analysis IC50 Determination Z'-Factor Calculation readout->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: High-Throughput Screening Workflow for Anticancer Cell Viability.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K inhibits

Caption: Inhibition of the PI3K/AKT Signaling Pathway by Benzothiazole Derivatives.

STAT3_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Benzothiazole Benzothiazole Derivatives Benzothiazole->STAT3 inhibits phosphorylation

Caption: Inhibition of the STAT3 Signaling Pathway by Benzothiazole Derivatives.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Methyl-5-(trifluoromethyl)benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the condensation and subsequent cyclization of 2-amino-4-(trifluoromethyl)benzenethiol with an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction first forms an N-acylated intermediate, which then undergoes intramolecular cyclization to yield the final benzothiazole product.

Q2: What are the key starting materials and reagents required for this synthesis?

A2: The essential starting materials are 2-amino-4-(trifluoromethyl)benzenethiol (often available as its hydrochloride salt) and a source for the 2-methyl group, typically acetic anhydride or acetyl chloride. A catalyst, often a protic or Lewis acid, may be used to facilitate the cyclization step. The choice of solvent is also critical, with options including toluene, xylene, or a higher-boiling point solvent to drive the dehydration and cyclization.

Q3: What are the expected yields for this reaction?

A3: The yields for the synthesis of this compound can vary depending on the specific reaction conditions, purity of starting materials, and effectiveness of the work-up and purification. With optimized protocols, yields in the range of 70-90% can be expected. However, suboptimal conditions may lead to lower yields.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a highly effective and standard technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-amino-4-(trifluoromethyl)benzenethiol) on a TLC plate, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, should be used to achieve good separation.

Q5: What are the common methods for the purification of the final product?

A5: Following the completion of the reaction, the crude product is typically isolated through filtration or extraction. The most common and effective method for purifying solid this compound is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For further purification, especially for removing closely related impurities, column chromatography on silica gel can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Step(s)
Low or No Product Yield - Inactive or impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Inefficient cyclization.- Ensure the use of fresh, high-purity 2-amino-4-(trifluoromethyl)benzenethiol and acetic anhydride.- Optimize the reaction temperature. Refluxing in a suitable solvent like toluene is often necessary for cyclization.- Monitor the reaction by TLC to determine the optimal reaction time.- Consider the addition of a catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, to promote cyclization.
Formation of Side Products - Incomplete cyclization leading to the presence of the N-acetylated intermediate.- Oxidation of the thiol group.- Polymerization of starting materials or intermediates.- Ensure adequate heating and reaction time to drive the cyclization to completion.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Control the reaction concentration to minimize polymerization.
Difficulty in Product Isolation - The product is soluble in the reaction solvent.- Formation of an emulsion during aqueous work-up.- If the product remains in solution upon cooling, try to precipitate it by adding a non-solvent or by concentrating the reaction mixture under reduced pressure.- To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite.
Inconsistent Results Between Batches - Variation in the quality of reagents or solvents.- Inconsistent reaction setup or conditions.- Standardize the source and quality of all chemicals used.- Maintain consistent reaction parameters, including temperature, stirring speed, and atmosphere.

Experimental Protocols

Synthesis of this compound via Acetic Anhydride

This protocol describes a general procedure for the synthesis of this compound from 2-amino-4-(trifluoromethyl)benzenethiol and acetic anhydride.

Materials:

  • 2-amino-4-(trifluoromethyl)benzenethiol

  • Acetic anhydride

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzenethiol (1 mmol) in toluene (10 mL).

  • To this solution, add acetic anhydride (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any excess acetic acid and anhydride.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for Synthesis start Start: Synthesis Issue low_yield Low or No Yield? start->low_yield side_products Side Products Observed? low_yield->side_products No check_reagents Check Reagent Purity and Activity low_yield->check_reagents Yes isolation_difficulty Difficulty in Isolation? side_products->isolation_difficulty No characterize_side_product Characterize Side Products (e.g., NMR, MS) side_products->characterize_side_product Yes problem_solved Problem Solved isolation_difficulty->problem_solved No modify_workup Modify Work-up Procedure isolation_difficulty->modify_workup Yes optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time use_catalyst Consider Using a Cyclization Catalyst optimize_time->use_catalyst use_catalyst->low_yield adjust_conditions Adjust Conditions to Minimize Side Reactions characterize_side_product->adjust_conditions inert_atmosphere Use Inert Atmosphere adjust_conditions->inert_atmosphere inert_atmosphere->side_products alternative_purification Consider Alternative Purification Method modify_workup->alternative_purification alternative_purification->isolation_difficulty

Caption: Troubleshooting workflow for the synthesis of this compound.

General Synthetic Pathway

G General Synthetic Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-amino-4-(trifluoromethyl)benzenethiol C N-(2-mercapto-5-(trifluoromethyl)phenyl)acetamide A->C Acetylation B Acetic Anhydride B->C D This compound C->D Intramolecular Cyclization (Dehydration)

troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for synthesizing 6-Methyl-2-phenyl-1,3-benzothiazole?

A1: The most prevalent and direct method is the condensation reaction between 2-amino-5-methylthiophenol and benzaldehyde.[1] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the final benzothiazole product.

Q2: I am not getting any product, or the yield is very low. What are the possible causes and solutions?

A2: Low or no product yield is a common issue with several potential causes. Refer to the table below for troubleshooting suggestions.

Potential Cause Troubleshooting Solution
Inactive catalyst or reagents Use fresh, high-purity starting materials and reagents. Ensure your benzaldehyde has not oxidized to benzoic acid.
Incorrect reaction temperature Optimize the reaction temperature. Some methods require heating, while others proceed at room temperature.[1] Monitor the reaction progress at different temperatures to find the optimum.
Insufficient reaction time Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Presence of impurities in starting materials Ensure starting materials, particularly 2-amino-5-methylthiophenol, are pure and dry. Impurities can interfere with the reaction.
Inappropriate solvent The choice of solvent can be critical. Ethanol and Dimethyl Sulfoxide (DMSO) are commonly used.[1][2] If one is not working, consider trying the other.

Q3: My reaction is producing significant side products. How can I minimize them?

A3: The formation of side products can often be attributed to over-oxidation or incomplete cyclization.

  • Control the oxidant: If using an oxidizing agent like hydrogen peroxide (H₂O₂), carefully control the stoichiometry to avoid over-oxidation of the product.[1]

  • Ensure complete cyclization: The catalyst plays a crucial role in promoting the cyclization step.[1] Ensure the chosen catalyst is active and appropriate for the reaction. In some cases, adjusting the pH with an acid like HCl can facilitate cyclization.[3]

  • Optimize concentration: High concentrations of starting materials can sometimes lead to polymerization.[1] Try running the reaction at a slightly lower concentration.

Q4: I am having difficulty isolating the product after the reaction.

A4: Isolation problems can arise from the product's solubility or the formation of emulsions during workup.

  • Product solubility: If the product is soluble in the reaction solvent, you can try to precipitate it by adding a non-solvent (e.g., pouring an ethanol reaction mixture into ice-cold water).[1][2] Alternatively, concentrating the reaction mixture under reduced pressure can induce crystallization.

  • Emulsion formation: During aqueous workup and extraction, emulsions can form. To break emulsions, try adding a saturated brine solution.[1]

Q5: The isolated product is an oil instead of a solid. What should I do?

A5: An oily product can be due to residual solvent or impurities that lower the melting point.

  • Remove all solvent: Ensure all residual solvent is removed under high vacuum.[1]

  • Purify the product: Further purification is likely necessary. Column chromatography or recrystallization from a different solvent system can help to remove impurities and obtain a solid product.[1]

Q6: My results are inconsistent between different batches. Why is this happening?

A6: Inconsistent results often point to variations in reagent quality or reaction conditions.

  • Reagent quality: Use reagents from the same supplier and lot number if possible to minimize variability.

  • Consistent setup: Ensure your reaction setup and conditions (e.g., stirring speed, heating rate, temperature) are as consistent as possible between batches.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 2-arylbenzothiazoles, including 6-Methyl-2-phenyl-1,3-benzothiazole.

Method Starting Materials Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
H₂O₂/HCl2-amino-5-methylthiophenol, BenzaldehydeH₂O₂, HClEthanolRoom Temp.185-94[3]
Air/DMSO2-amino-5-methylthiophenol, BenzaldehydeNone (Air as oxidant)DMSO120-1404-6Good to Excellent[2][4]
Iodine2-aminothiophenol, AldehydesIodineDMFNot specifiedNot specifiedGood[4]

Note: Yields are often reported for a range of 2-arylbenzothiazoles and may vary for the specific synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.[1]

Experimental Protocol: Synthesis using H₂O₂/HCl

This protocol is based on a commonly cited method for the synthesis of 2-substituted benzothiazoles.[1][3]

Materials:

  • 2-amino-5-methylthiophenol

  • Benzaldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methylthiophenol (1 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL).

  • To this stirred solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) at room temperature.

  • Continue stirring the reaction mixture at room temperature for 1 hour.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.[1]

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 6-Methyl-2-phenyl-1,3-benzothiazole.[1][2]

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS).[2]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_isolation Isolation Troubleshooting cluster_form Product Form Troubleshooting start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Side Products? check_yield->check_purity No reagents Check Reagent Purity & Freshness check_yield->reagents Yes check_isolation Isolation Issues? check_purity->check_isolation No oxidant Control Oxidant Stoichiometry check_purity->oxidant Yes check_form Product is Oily? check_isolation->check_form No precipitate Precipitate with Non-solvent check_isolation->precipitate Yes end_product Pure Solid Product check_form->end_product No vacuum Dry Under High Vacuum check_form->vacuum Yes temp Optimize Temperature reagents->temp time Optimize Reaction Time (Monitor by TLC) temp->time time->start catalyst Verify Catalyst Activity oxidant->catalyst concentration Adjust Concentration catalyst->concentration concentration->start emulsion Break Emulsion with Brine precipitate->emulsion emulsion->start purify Recrystallize or Column Chromatography vacuum->purify purify->start

Caption: Troubleshooting workflow for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.

References

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-5-(trifluoromethyl)benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-amino-4-(trifluoromethyl)thiophenol and a source of an acetyl group.[1][2][3] Common acetyl sources include acetic acid, acetic anhydride, or acetyl chloride. The general reaction is a cyclocondensation, which is a widely adopted method for forming the benzothiazole ring system.[2][4]

Q2: What are the typical yields for this synthesis?

Yields can vary significantly based on the chosen reagents, catalyst, and reaction conditions. While high yields (often in the range of 80-95%) are reported for the synthesis of various 2-substituted benzothiazoles under optimized conditions, the presence of the strong electron-withdrawing trifluoromethyl group on the benzene ring can influence the reactivity of the starting material and potentially lower the yield.[1] Careful optimization of the reaction parameters is crucial for achieving high efficiency.

Q3: Are there any known side reactions to be aware of?

Potential side reactions could include the formation of disulfide bonds from the oxidation of 2-amino-4-(trifluoromethyl)thiophenol, especially if the reaction is exposed to air for extended periods at high temperatures. Incomplete cyclization may also lead to the formation of an intermediate amide, which could be a significant impurity if the reaction does not go to completion. The choice of acetylating agent and reaction conditions will influence the side product profile.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for recrystallization of benzothiazole derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5] For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate is often effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or no catalyst used. 2. Reaction temperature is too low. 3. Poor quality of starting materials (e.g., oxidized 2-amino-4-(trifluoromethyl)thiophenol). 4. Insufficient reaction time.1. Introduce a suitable catalyst. Brønsted acids like p-toluenesulfonic acid (TsOH) or Lewis acids can be effective.[6] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Some benzothiazole syntheses require heating.[5] 3. Ensure the purity of 2-amino-4-(trifluoromethyl)thiophenol. If it has been stored for a long time, consider purification before use. 4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Multiple Products/Impurities 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of oxygen leading to oxidation of the thiol. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the molar ratios of the reactants.
Difficulty in Product Isolation/Purification 1. Product is an oil and does not crystallize. 2. Product is co-eluting with impurities during column chromatography.1. Attempt to crystallize from different solvent systems. If it remains an oil, purification by column chromatography is the best option. 2. Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system might be necessary for better separation.
Low Yield After Work-up 1. Product loss during extraction due to its solubility in the aqueous phase. 2. Incomplete precipitation during recrystallization.1. Perform multiple extractions with the organic solvent. Saturating the aqueous layer with brine can also reduce the solubility of the product. 2. Cool the recrystallization mixture to a lower temperature for a longer period to maximize crystal formation.

Experimental Protocols

Method 1: Synthesis using Acetic Acid

This protocol is a general method adapted for the specific synthesis of this compound.

Materials:

  • 2-amino-4-(trifluoromethyl)thiophenol

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid (TsOH) (catalyst)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Solvents for recrystallization (e.g., Ethanol or Hexane/Ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)thiophenol (1.0 eq) in a minimal amount of toluene.

  • Add glacial acetic acid (1.1 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for 2-Substituted Benzothiazole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (TsOH·H₂O)2-aminothiophenol, 2,4-pentanedioneAcetonitrileRoom Temp16 h>99[6]
Ammonium nickel sulfate2-aminothiophenol, aromatic aldehydes-Ultrasound85-115 min83-91[1]
Cu(II)-containing nano-silica2-aminothiophenol, aryl aldehydes--15-90 min87-98[1]
Nanorod-shaped ionogel2-aminothiophenol, aldehydesSolvent-free8010-25 min84-95[1]
ZnO NPs2-aminothiophenol, various aldehydesSolvent-freeRoom Temp30 min79-91[1]

Note: The yields presented are for general 2-substituted benzothiazoles and may vary for the synthesis of this compound.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine 2-amino-4-(trifluoromethyl)thiophenol, an acetyl source, and catalyst in a solvent start->reactants heat Heat to reflux and monitor by TLC reactants->heat cool Cool to Room Temperature heat->cool extract Dilute, wash with NaHCO3 and brine cool->extract dry Dry organic layer and evaporate solvent extract->dry purify Recrystallization or Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Reaction Conditions? start->cause1 cause2 Reagent Quality? start->cause2 cause3 Catalyst Issue? start->cause3 solution1a Increase Temperature cause1->solution1a Temp too low? solution1b Increase Reaction Time cause1->solution1b Time too short? solution2 Purify Starting Material cause2->solution2 solution3 Add or Change Catalyst cause3->solution3

Caption: Troubleshooting logic for low yield in benzothiazole synthesis.

References

Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and to provide answers to frequently asked questions. The introduction of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the synthesis of these molecules can present unique challenges.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your trifluoromethylation experiments in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Reaction Yield Reagent Inactivity: Trifluoromethylating agents can be sensitive to moisture and air. For instance, reagents like TMSCF₃ require an anhydrous fluoride source for activation.[6][7]Ensure all reagents are fresh and handled under inert atmosphere (e.g., nitrogen or argon). For moisture-sensitive reactions, use freshly dried solvents and glassware. Consider purchasing a new batch of the trifluoromethylating agent or catalyst.[6]
Poor Substrate Reactivity: Electron-deficient heterocycles can be challenging to trifluoromethylate directly, while some reagents are more effective for electron-rich substrates.[4][5]For electron-deficient substrates, consider using a more potent trifluoromethylating reagent or a different synthetic strategy, such as building the heterocycle from a trifluoromethyl-containing precursor.[1] For direct C-H trifluoromethylation, radical methods often work well for a broad range of heterocycles.[4]
Inappropriate Reaction Conditions: Temperature, solvent, and catalyst/initiator concentration are critical. For example, some radical trifluoromethylations proceed at ambient temperature, while others may require thermal or photochemical initiation.[4][5]Optimize reaction conditions systematically. Screen different solvents, as regioselectivity can sometimes be tuned by solvent choice.[4] Titrate the amount of catalyst or initiator to find the optimal loading.
Poor Regioselectivity (Mixture of Isomers) Inherent Reactivity of the Heterocycle: Direct C-H functionalization often occurs at the most electron-rich or sterically accessible position, which may not be the desired one. The electrophilic trifluoromethyl radical tends to react at positions with higher electron density.[4][8]Modify the substrate by introducing blocking groups to prevent reaction at undesired positions. Alternatively, a "programmed" trifluoromethylation approach using a pre-functionalized substrate (e.g., with a halide or boronic acid) can provide greater control over regioselectivity.[4]
Multiple Reactive Sites: Complex molecules with several potential C-H bonds for functionalization can lead to isomeric mixtures.[4]Fine-tune the reaction conditions, as selectivity can sometimes be influenced by the solvent or the specific trifluoromethylating reagent used.[4] If direct trifluoromethylation remains unselective, a multi-step synthesis involving the construction of the heterocyclic ring with the CF₃ group already in place may be necessary.[1]
Decomposition of Starting Material or Product Harsh Reaction Conditions: Some trifluoromethylation methods employ strong oxidants, high temperatures, or highly acidic/basic conditions that can degrade sensitive substrates or products.[5]Opt for milder trifluoromethylation methods. Photoredox catalysis, for example, often allows reactions to proceed at room temperature with high functional group tolerance.[5] Using benchtop stable radical sources can also avoid harsh conditions.[4]
Instability of the Trifluoromethylating Reagent: Some reagents can decompose, leading to side reactions. For example, the trifluoromethyl anion is unstable and can decompose if not trapped efficiently.Use pre-catalysts or reagents that generate the active trifluoromethyl species in situ at a controlled rate. Ensure the reaction temperature is appropriate for the stability of the specific reagent being used.
Difficulty in Product Purification Formation of Closely Eluting Byproducts: Side reactions, such as the formation of regioisomers or products from reagent decomposition, can complicate purification by column chromatography.Optimize the reaction to minimize byproduct formation. If isomers are unavoidable, consider alternative purification techniques like preparative HPLC or crystallization. Derivatization of the product mixture to facilitate separation is another potential strategy.
Residual Metal Catalyst: For transition-metal-catalyzed reactions, removing the metal from the final product can be challenging.[9]Employ solid-supported catalysts that can be easily filtered off. Use metal scavengers or perform specific workup procedures designed to remove the particular metal used.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing trifluoromethyl-containing heterocycles?

A1: There are two primary approaches: 1) Direct trifluoromethylation, which involves introducing a CF₃ group onto a pre-formed heterocyclic ring, and 2) Synthesis from trifluoromethylated building blocks, where the heterocycle is constructed from precursors that already contain the CF₃ group.[1] Direct C-H trifluoromethylation is highly sought after for its atom economy.[4]

Q2: How do I choose the right trifluoromethylating reagent for my substrate?

A2: The choice of reagent depends on the electronic properties of your heterocycle and the desired reaction mechanism (radical, nucleophilic, or electrophilic).[10]

  • For electron-rich heterocycles: Electrophilic trifluoromethylating agents (e.g., Togni reagents, Umemoto reagents) or radical methods are often effective.[5][10]

  • For electron-deficient heterocycles: Radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can be a good choice.[4]

  • For introducing a CF₃ group onto a nitrogen atom (N-trifluoromethylation): Specific electrophilic N-trifluoromethylating reagents are required.[11][12]

Q3: My reaction is not reproducible. What could be the issue?

A3: Reproducibility issues often stem from the quality and handling of reagents, especially those that are moisture-sensitive. The purity of the substrate and the strict exclusion of air and moisture are critical. For photochemical reactions, variations in the light source intensity or reaction setup can also lead to inconsistent results.

Q4: Are there "green" or more environmentally friendly methods for trifluoromethylation?

A4: Yes, significant research is focused on developing greener synthetic routes. This includes the use of photocatalysis with visible light to avoid harsh oxidants, reactions in aqueous media using micellar catalysis, and developing catalytic methods that minimize waste.[5][13] Continuous-flow microreactor technology also offers a safer and more efficient alternative to traditional batch processes for some trifluoromethylation reactions.[14]

Q5: I am observing trifluoromethylation on a nitrogen atom instead of a carbon atom. How can I control C- vs. N-selectivity?

A5: N-trifluoromethylation can be a competing pathway, especially with heterocycles containing a reactive N-H bond.[11] Protecting the nitrogen atom with a suitable protecting group prior to the C-H trifluoromethylation step can prevent this side reaction. The choice of reagent and conditions can also influence the selectivity.

Experimental Protocols

General Protocol for Radical C-H Trifluoromethylation of an Electron-Deficient Heterocycle

This protocol is adapted from the work of Baran and coworkers for the trifluoromethylation of a variety of heterocycles using sodium trifluoromethanesulfinate.[4][15]

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na) (3.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH), 70% in water (5.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a round-bottom flask charged with the heterocyclic substrate (e.g., 1 mmol), add sodium trifluoromethanesulfinate (3 mmol).

  • Add dichloromethane and water in a 1:1 ratio (e.g., 5 mL of each).

  • Stir the biphasic mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (5 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow General Experimental Workflow for Radical Trifluoromethylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Heterocycle and CF3SO2Na add_solvents Add CH2Cl2 and H2O prep_reagents->add_solvents add_initiator Add t-BuOOH dropwise add_solvents->add_initiator stir Stir at Room Temperature (3-24h) add_initiator->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor quench_extract Quench with H2O, Extract with EtOAc monitor->quench_extract Upon Completion dry_concentrate Dry and Concentrate Organic Layers quench_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Isolated Trifluoromethylated Heterocycle purify->product

Caption: Workflow for radical trifluoromethylation.

troubleshooting_logic Troubleshooting Low Yield in Trifluoromethylation action_node action_node start Low or No Yield? check_reagents Reagents Fresh & Anhydrous? start->check_reagents check_conditions Conditions Optimized? check_reagents->check_conditions Yes action_reagents Use fresh, dry reagents and solvents under inert atmosphere. check_reagents->action_reagents No check_substrate Substrate Suitable? check_conditions->check_substrate Yes action_conditions Screen solvents, temperature, and catalyst loading. check_conditions->action_conditions No action_substrate Consider alternative reagent or synthetic strategy (e.g., building blocks). check_substrate->action_substrate No success Improved Yield check_substrate->success Yes action_reagents->check_conditions action_conditions->check_substrate action_substrate->success

Caption: A decision-making flowchart for troubleshooting.

References

overcoming low reactivity of precursors in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of precursors in benzothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my benzothiazole yield consistently low when reacting 2-aminothiophenol with a carboxylic acid?

Low yields in this condensation reaction often stem from the poor electrophilicity of the carboxylic acid's carbonyl group, making it a weak reaction partner for the nucleophilic amine of 2-aminothiophenol. Harsh reaction conditions, such as high temperatures required to drive the reaction, can also lead to precursor degradation and the formation of side products.

Q2: What are the primary signs of 2-aminothiophenol degradation, and how can it be prevented?

2-Aminothiophenol is highly susceptible to oxidation, which can cause it to form a disulfide-linked dimer and other polymeric byproducts. This degradation is often indicated by the reaction mixture turning dark or the formation of tarry, insoluble materials. To prevent this, it is crucial to use freshly purified 2-aminothiophenol and to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

Q3: How can I activate a low-reactivity carboxylic acid for condensation?

To improve reactivity, the carboxylic acid can be converted into a more electrophilic species. Common methods include:

  • Conversion to an Acid Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a highly effective method to generate a much more reactive acid chloride intermediate.

  • Use of Coupling Reagents: Reagents like carbodiimides (e.g., DCC, EDC) or the use of a basic heterogeneous catalyst like KF·Al₂O₃ can activate the carboxylic acid for the reaction under milder conditions.

Q4: Are there alternative energy sources to overcome high activation barriers?

Yes, microwave-assisted synthesis has proven to be a rapid and efficient method for promoting benzothiazole formation, especially with low-reactivity precursors. Microwave irradiation can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods.

Q5: What are the most common side reactions to be aware of?

Besides the oxidation of 2-aminothiophenol, other common side reactions include:

  • Incomplete Cyclization: This can result in the formation of stable benzothiazoline intermediates instead of the desired aromatic benzothiazole.

  • Dimerization: Intermolecular reactions between intermediates can lead to undesired dimeric byproducts.

  • Hydrolysis: Starting materials, such as phenylthiourea, can hydrolyze under harsh acidic conditions, reducing the overall yield.

Troubleshooting Guides

This section provides solutions to specific problems encountered during benzothiazole synthesis.

Issue 1: Low or No Product Yield in Condensation with Carboxylic Acids
Potential Cause Troubleshooting & Optimization
Poor Electrophilicity of Carboxylic Acid The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by 2-aminothiophenol inefficient. Solution: Activate the carboxylic acid by converting it to an acid chloride or using a coupling agent. See Protocol 1 for a detailed method using thionyl chloride.
Steric Hindrance Bulky substituents on either the 2-aminothiophenol or the carboxylic acid can sterically hinder the intramolecular cyclization step. Solution: Increase the reaction temperature and/or extend the reaction time. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is essential to find the optimal duration.
Suboptimal Reaction Conditions Incorrect temperature, time, or solvent can lead to incomplete reactions or byproduct formation. Solution: Systematically optimize reaction parameters. Consider switching to a higher-boiling point solvent or employing microwave-assisted heating to provide sufficient energy for the reaction.
Carboxylic Acid PrecursorActivating AgentReaction ConditionsYield (%)Reference
Benzoic AcidNone (PPA)180°C, 4h~40-50%
Benzoic AcidThionyl ChlorideReflux, then add 2-ATP>85%
Various Fatty AcidsP₄S₁₀Microwave, 3-4 minHigh Yields
Various Carboxylic AcidsKF·Al₂O₃Mild ConditionsHigh Yields
Issue 2: Formation of Significant Byproducts and Impurities
Potential Cause Troubleshooting & Optimization
Oxidation and Polymerization of 2-Aminothiophenol Exposure to air (oxygen) causes 2-aminothiophenol to oxidize, forming disulfide dimers and polymers, which appear as dark, insoluble materials. Solution: Use freshly purified starting material and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
Incomplete Cyclization/Oxidation The reaction may stall at the benzothiazoline intermediate if the final aromatization step is hindered or if the oxidant is insufficient. Solution: If an oxidant is required for your specific pathway (e.g., condensation with aldehydes), ensure the stoichiometry is correct. For reactions that rely on air oxidation, ensure adequate exposure to air during the final step.
High Reactant Concentration High concentrations can favor intermolecular side reactions, such as dimerization, over the desired intramolecular cyclization. Solution: Perform the reaction under more dilute conditions. This can be achieved by increasing the solvent volume or by the slow, dropwise addition of one reactant to the other.

Experimental Protocols

Protocol 1: Activation of a Carboxylic Acid using Thionyl Chloride (SOCl₂)

This protocol describes the in situ generation of an acyl chloride for subsequent reaction with 2-aminothiophenol.

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • 2-Aminothiophenol (1.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Pyridine (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (N₂).

  • Slowly add thionyl chloride to the solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. Monitor the conversion of the carboxylic acid by TLC.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Re-dissolve the resulting crude acid chloride in a fresh portion of anhydrous solvent.

  • Cool the solution in an ice bath and slowly add a solution of 2-aminothiophenol in the same solvent.

  • Allow the reaction to warm to room temperature and then heat to reflux as required, monitoring by TLC until the reaction is complete.

  • Proceed with standard aqueous workup and purification (e.g., extraction, recrystallization, or column chromatography).

Visualizations

Logical & Experimental Workflows

Troubleshooting_Low_Yield start_node Low Benzothiazole Yield check_precursors Check Precursor Purity (esp. 2-Aminothiophenol) start_node->check_precursors check_conditions Review Reaction Conditions start_node->check_conditions purify Purify 2-ATP (Distillation/Recrystallization) check_precursors->purify Impurities or degradation suspected activate_acid Is Carboxylic Acid the Precursor? check_conditions->activate_acid inert_atm Use Inert Atmosphere (N2 or Ar) purify->inert_atm yes_activate Activate Carboxylic Acid (e.g., convert to acid chloride) activate_acid->yes_activate  Yes no_activate Optimize Temp & Time activate_acid->no_activate  No   consider_mw Consider Microwave Synthesis no_activate->consider_mw Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation Step 2_ATP 2-Aminothiophenol Intermediate Acyl Intermediate 2_ATP->Intermediate RCOOH Carboxylic Acid (Low Reactivity) Activator Activating Agent (e.g., SOCl2) RCOCl Activated Intermediate (e.g., Acid Chloride) Activator->RCOCl RCOCl->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzothiazole Cyclization->Product Dehydration Experimental_Workflow start Start: Assemble Glassware under Inert Atmosphere step1 Step 1: Activate Carboxylic Acid (e.g., with SOCl₂) start->step1 step2 Step 2: Condensation (Add 2-Aminothiophenol) step1->step2 step3 Step 3: Reaction Monitoring (TLC) step2->step3 step4 Step 4: Workup (Quench, Extract, Dry) step3->step4 step5 Step 5: Purification (Recrystallization or Chromatography) step4->step5 end End: Characterize Pure Product step5->end

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole. It includes troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol.

Troubleshooting Guide

Scaling up chemical syntheses can introduce challenges not observed at the laboratory scale. This guide addresses specific issues that may be encountered during the production of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient heating or reaction time.- Suboptimal stoichiometry of reactants.- Degradation of starting materials or product.- Inefficient mixing at a larger scale.- Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.- Carefully control the addition rate of reagents and maintain the optimal reaction temperature.- Perform a stoichiometric optimization on a small scale before proceeding with the large-scale reaction.- Ensure the quality of starting materials; purify if necessary.- Improve agitation to ensure homogeneous mixing.
Formation of Impurities/Byproducts - Localized overheating leading to side reactions.- Presence of impurities in starting materials.- Air or moisture sensitivity of reactants or intermediates.- Ensure efficient heat transfer by using a jacketed reactor with controlled heating and cooling.- Use purified starting materials. Common impurities in 2-amino-4-(trifluoromethyl)benzenethiol can lead to disulfide formation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification - Presence of closely related impurities.- High boiling point of the product making distillation challenging.- Product oiling out during crystallization.- Optimize the reaction to minimize byproduct formation.- Consider alternative purification methods such as column chromatography on a larger scale or recrystallization from a different solvent system.- For distillation, use a high-vacuum system and a short-path distillation apparatus to minimize thermal stress on the product.- For crystallization, screen various solvents and control the cooling rate to promote crystal growth over precipitation.
Exotherm and Runaway Reaction - The condensation reaction to form the benzothiazole ring can be exothermic.- Inadequate temperature control at a larger scale.- Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.- Ensure the reactor's cooling system is adequate for the scale of the reaction.- Perform a reaction calorimetry study on a small scale to understand the thermal profile of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A common and scalable method is the condensation of 2-amino-4-(trifluoromethyl)benzenethiol with a source of a methyl group at the 2-position. A widely used reagent for this purpose is acetic anhydride or acetyl chloride. This approach is generally robust and proceeds with good yields.

Q2: What are the key safety precautions to consider when handling the starting material, 2-amino-4-(trifluoromethyl)benzenethiol?

2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride is a hazardous substance.[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood.[1]

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The disappearance of the starting material (2-amino-4-(trifluoromethyl)benzenethiol) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the typical work-up and purification procedures for this reaction at scale?

After the reaction is complete, a typical work-up involves quenching the reaction mixture, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. For purification at scale, distillation under high vacuum is often the preferred method for liquid products. If the product is a solid, recrystallization from a suitable solvent is a common and effective purification technique.

Experimental Protocol: Scalable Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound on a larger scale.

Reaction Scheme:

G reactant1 2-Amino-4-(trifluoromethyl)benzenethiol reaction reactant1->reaction reactant2 Acetic Anhydride reactant2->reaction product This compound catalyst Polyphosphoric Acid (PPA) catalyst->reaction Catalyst reaction->product Heat

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-(trifluoromethyl)benzenethiol193.20100.0 g0.518 mol
Acetic Anhydride102.0958.0 mL (62.7 g)0.614 mol
Polyphosphoric Acid (PPA)-200 g-
Dichloromethane (DCM)-1 L-
Saturated Sodium Bicarbonate Solution-500 mL-
Brine-200 mL-
Anhydrous Magnesium Sulfate-50 g-

Procedure:

  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-4-(trifluoromethyl)benzenethiol (100.0 g, 0.518 mol) and polyphosphoric acid (200 g).

  • Reagent Addition: Begin stirring the mixture and slowly add acetic anhydride (58.0 mL, 0.614 mol) dropwise over 30 minutes. The addition is exothermic, and the internal temperature should be monitored and maintained below 80 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 1 L of ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 300 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Experimental Workflow and Logic Diagrams

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Set up 2L reactor add_reagents Add 2-amino-4-(trifluoromethyl)benzenethiol and PPA setup->add_reagents add_anhydride Slowly add acetic anhydride add_reagents->add_anhydride heat Heat to 120°C for 4-6h add_anhydride->heat monitor Monitor by TLC heat->monitor quench Quench with ice-water monitor->quench Reaction complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract wash_dry Wash with brine and dry extract->wash_dry evaporate Remove solvent wash_dry->evaporate distill Vacuum distillation evaporate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

G issue Low Yield or Impurity Formation cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Degradation issue->cause3 solution1a Increase reaction time/temp cause1->solution1a Troubleshoot solution1b Optimize stoichiometry cause1->solution1b Troubleshoot solution2a Improve temperature control cause2->solution2a Troubleshoot solution2b Use purified starting materials cause2->solution2b Troubleshoot solution3 Use inert atmosphere cause3->solution3 Troubleshoot

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Refinement of Analytical Protocols for Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical protocols for fluorinated benzothiazoles. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Peak Shape Issues

Q1: Why are my HPLC peaks for fluorinated benzothiazoles tailing?

A1: Peak tailing for fluorinated benzothiazoles in reversed-phase HPLC is often due to secondary interactions between the basic nitrogen atom in the benzothiazole ring and residual silanol groups on the silica-based stationary phase. The electronegativity of fluorine can also influence the pKa of the molecule, affecting its interaction with the stationary phase.[1]

  • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the basic nitrogen, minimizing secondary interactions with silanols. Ensure the pH is at least 2 units below the pKa of the analyte for consistent protonation.[1]

  • Solution 2: Use a Highly End-capped Column. Employ a column with advanced end-capping to reduce the number of accessible free silanol groups.

  • Solution 3: Consider a Fluorinated Stationary Phase. Columns with fluorinated stationary phases can offer alternative selectivity and may reduce tailing for fluorinated compounds.[2]

  • Solution 4: Reduce Sample Overload. Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q2: My peaks are showing fronting. What is the cause and how can I fix it?

A2: Peak fronting is typically a sign of column overload or poor sample solubility in the mobile phase.

  • Solution 1: Reduce Injection Volume or Concentration. Systematically decrease the amount of sample injected onto the column. If the peak shape improves, column overload was the likely issue.[1]

  • Solution 2: Ensure Sample is Dissolved in Initial Mobile Phase. Dissolving the sample in a solvent stronger than the initial mobile phase can cause fronting. Whenever possible, dissolve the sample in the starting mobile phase.[1]

Q3: I am observing split peaks for my fluorinated benzothiazole analyte. What could be the problem?

A3: Split peaks can arise from several issues, including column problems, co-elution of isomers, or injection solvent effects.

  • Solution 1: Check for Column Voids or Contamination. A void at the column inlet or a blocked frit can cause the sample band to split. Try flushing the column or replacing it if the problem persists.[1]

  • Solution 2: Optimize Separation for Isomers. If you are working with a mixture of positional isomers of a fluorinated benzothiazole, they may have very similar retention times, leading to partially resolved or split peaks. Adjusting the mobile phase gradient, temperature, or trying a column with different selectivity can improve resolution.

  • Solution 3: Inject in a Weaker Solvent. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting. Dissolve the sample in the mobile phase or a weaker solvent.

Logical Relationship for Troubleshooting HPLC Peak Shape

HPLC_Peak_Shape_Troubleshooting cluster_tailing Tailing Peak Solutions cluster_fronting Fronting Peak Solutions cluster_split Split Peak Solutions start Poor Peak Shape Observed tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting split Split Peak start->split tailing_sol1 Adjust Mobile Phase pH tailing->tailing_sol1 Cause: Secondary Interactions tailing_sol2 Use End-capped Column tailing->tailing_sol2 tailing_sol3 Reduce Sample Load tailing->tailing_sol3 Cause: Overload fronting_sol1 Reduce Injection Volume/Concentration fronting->fronting_sol1 Cause: Overload fronting_sol2 Inject in Initial Mobile Phase fronting->fronting_sol2 Cause: Sample Solubility split_sol1 Check Column Condition split->split_sol1 Cause: Column Void/Contamination split_sol2 Optimize Isomer Separation split->split_sol2 Cause: Co-elution split_sol3 Inject in Weaker Solvent split->split_sol3 Cause: Solvent Effects

Caption: Troubleshooting workflow for common HPLC peak shape issues.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide

Q1: I am seeing a broad or rolling baseline in my ¹⁹F NMR spectrum. What is causing this?

A1: A distorted baseline in ¹⁹F NMR is a common artifact that can arise from several factors:

  • Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can lead to baseline distortions.

  • Acoustic Ringing: The radiofrequency pulse can cause oscillations in the free induction decay (FID), resulting in baseline issues.

  • Probe Background Signals: Fluorine-containing materials in the NMR probe can contribute to a broad, uneven baseline.

Q2: What are the expected ¹⁹F NMR chemical shift ranges for fluorinated benzothiazoles?

A2: The chemical shift of fluorine on a benzothiazole ring is sensitive to its position and the presence of other substituents. While a definitive database is not available, typical ranges for fluoroaromatic compounds can provide a starting point. Electron-withdrawing groups on the ring will generally lead to a downfield shift (less negative ppm values), while electron-donating groups will cause an upfield shift (more negative ppm values). It is recommended to compare the observed shifts with those of structurally similar compounds reported in the literature.[3][4]

Fluorine Position/Environment Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Fluorine on Benzene Ring of Benzothiazole-100 to -140
Trifluoromethyl (CF₃) on Benzothiazole-55 to -70

Note: These are approximate ranges and can vary based on solvent and substituents.

Q3: My ¹⁹F NMR signals are showing unexpected splitting patterns.

A3: Unanticipated splitting can be due to long-range couplings, which are common in ¹⁹F NMR.

  • ¹H-¹⁹F Coupling: Protons on the benzothiazole ring or on substituents can couple with the fluorine atom over several bonds.

  • ¹⁹F-¹⁹F Coupling: If your molecule contains multiple fluorine atoms, you will observe coupling between them.

  • ¹³C-¹⁹F Coupling: You may observe small satellite peaks flanking your main signal due to coupling with the naturally abundant ¹³C isotope.

Solution: To simplify the spectrum and identify the source of coupling, consider running a proton-decoupled ¹⁹F NMR experiment.

Experimental Workflow for ¹⁹F NMR Analysis

F19_NMR_Workflow prep Sample Preparation (Dissolve in deuterated solvent) acquire Acquire ¹⁹F NMR Spectrum prep->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration, Coupling) process->analyze troubleshoot Troubleshooting analyze->troubleshoot Unexpected Results decouple Proton-Decoupled ¹⁹F NMR troubleshoot->decouple Complex Splitting decouple->analyze

Caption: A typical workflow for acquiring and analyzing ¹⁹F NMR spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

Ionization and Sensitivity Issues

Q1: I am observing low sensitivity for my fluorinated benzothiazole in ESI-MS. How can I improve it?

A1: Low sensitivity can be due to poor ionization efficiency or ion suppression from matrix components.

  • Solution 1: Optimize Ionization Source. Fluorinated benzothiazoles can often be analyzed in both positive and negative ion modes. Experiment with both to determine which provides a better response for your specific analyte. In positive mode, protonated molecules ([M+H]⁺) are common. In negative mode, deprotonated molecules ([M-H]⁻) may be observed if an acidic proton is present.

  • Solution 2: Mobile Phase Additives. The addition of a small amount of an acid (e.g., 0.1% formic acid) can promote protonation in positive ion mode. For negative ion mode, a basic additive like ammonium hydroxide might be beneficial, but care must be taken with column stability.

  • Solution 3: Address Matrix Effects. Biological matrices can significantly suppress the ionization of the analyte.[5] Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering components.[6] Using a matrix-matched calibration curve is also recommended for accurate quantification.

Q2: What are the common fragmentation patterns for fluorinated benzothiazoles in MS/MS?

A2: The fragmentation of fluorinated benzothiazoles in tandem mass spectrometry (MS/MS) will depend on the collision energy and the specific structure of the molecule. Common fragmentation pathways for benzothiazoles include cleavage of the thiazole ring and loss of substituents. The presence of a fluorine atom can influence the fragmentation by stabilizing or destabilizing certain fragment ions. It is advisable to perform product ion scans on your specific analyte to determine its characteristic fragments for building a sensitive and specific multiple reaction monitoring (MRM) method.

Signaling Pathway for LC-MS Analysis

LCMS_Pathway sample Sample Injection lc HPLC Separation sample->lc esi Electrospray Ionization lc->esi ms1 Mass Analyzer (Q1) (Precursor Ion Selection) esi->ms1 cid Collision Cell (Q2) (Fragmentation) ms1->cid ms2 Mass Analyzer (Q3) (Product Ion Selection) cid->ms2 detector Detector ms2->detector

References

Technical Support Center: Enhancing the Solubility of 2-Methyl-5-(trifluoromethyl)benzothiazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 2-Methyl-5-(trifluoromethyl)benzothiazole for use in biological assays. The following sections offer frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual workflows to address common challenges associated with this compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A: this compound is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule.[1][2] However, this increased lipophilicity often leads to poor aqueous solubility, which is a major challenge for in vitro and in vivo biological assays that are typically conducted in aqueous environments like cell culture media or physiological buffers.[3] Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.[4]

Q2: What are the initial recommended solvents for dissolving this compound?

A: For creating a stock solution, it is recommended to start with a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).[5] Many benzothiazole derivatives show good solubility in organic solvents like DMSO, ethanol, and methanol.[3] It is crucial to prepare a concentrated stock solution in an organic solvent, which can then be serially diluted into the aqueous assay medium to the final desired concentration.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.1% to minimize off-target effects.[6][7] It is always best practice to perform a vehicle control experiment (media with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific cell line and assay.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

A: This is a common issue known as "crashing out," where the compound's solubility limit is exceeded upon introduction to the aqueous environment.[4] Several strategies can be employed to overcome this, including:

  • Slower, serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed (37°C) media.

  • Lowering the final concentration: Your desired final concentration may be above the compound's aqueous solubility limit.

  • Using a co-solvent: A mixture of solvents can sometimes improve solubility.

  • Employing solubilizing agents: Excipients like cyclodextrins can be used to form inclusion complexes and enhance aqueous solubility.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not fully dissolve in the initial organic solvent (e.g., DMSO). The concentration of the stock solution is too high.- Try preparing a less concentrated stock solution.- Gentle warming (to 37°C) or brief sonication of the solution may aid dissolution.[10]
Immediate precipitation upon dilution into aqueous media. The compound's aqueous solubility limit is exceeded due to a rapid change in solvent polarity.- Perform serial dilutions in pre-warmed media.- Add the compound dropwise while gently vortexing the media.- Lower the final working concentration of the compound.[4]
Precipitation is observed after a few hours or days in the incubator. - Delayed precipitation: The compound is in a supersaturated state and slowly crystallizes over time.- Interaction with media components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.- Evaporation: Evaporation of media in long-term cultures can increase the compound's concentration beyond its solubility limit.- Determine the maximum stable soluble concentration through a solubility test.- Consider using a different basal media formulation.- Ensure proper humidification of the incubator and use sealed culture plates for long-term experiments.
Cell death is observed in the vehicle control group (media with DMSO). The final concentration of DMSO is toxic to the cells.- Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone.- Ensure the final DMSO concentration in all wells is below this toxic threshold, ideally ≤0.1%.[6][7]

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, the following table provides a qualitative summary based on the general properties of benzothiazole derivatives and the influence of the trifluoromethyl group. Researchers are strongly encouraged to experimentally determine the solubility in their specific solvents and assay conditions.

Solvent Anticipated Solubility Notes
Water Poor / Sparingly SolubleThe hydrophobic nature of the benzothiazole ring and the lipophilic trifluoromethyl group contribute to low aqueous solubility.[1][3]
Dimethyl Sulfoxide (DMSO) SolubleA common polar aprotic solvent for creating high-concentration stock solutions of poorly soluble compounds.[5]
Ethanol SolubleA polar protic solvent that can be used for stock solutions, but may have higher cellular toxicity than DMSO at similar concentrations.
Methanol SolubleSimilar to ethanol, it can be used as a solvent for stock solutions.
Phosphate-Buffered Saline (PBS) Poor / Sparingly SolubleSimilar to water, the compound is expected to have low solubility in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Determine the desired concentration of your stock solution (e.g., 10 mM).

    • Calculate the required mass of the compound using its molecular weight (217.21 g/mol ).

    • Carefully weigh the calculated amount of this compound and transfer it to a sterile tube or vial.

    • Add the calculated volume of DMSO to the tube/vial.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the use of HP-β-CD to prepare an aqueous solution of this compound for biological assays. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent solubility in water.[8][9][11]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer (e.g., PBS)

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm)

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • After the incubation period, centrifuge the solution at high speed to pellet the undissolved compound.

    • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • The concentration of the solubilized compound in the final solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

    • Use this solution for your biological assays, ensuring to include a vehicle control containing the same concentration of HP-β-CD.

Visualizations

Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow start Start: Poorly Soluble Compound (this compound) stock_sol Prepare Concentrated Stock Solution (e.g., 10 mM in 100% DMSO) start->stock_sol dilution Dilute Stock into Aqueous Assay Medium stock_sol->dilution solubility_check Check for Precipitation dilution->solubility_check no_precip No Precipitation solubility_check->no_precip Soluble precip Precipitation Occurs solubility_check->precip Insoluble assay Proceed with Biological Assay no_precip->assay troubleshoot Troubleshoot Solubility precip->troubleshoot serial_dil Use Serial Dilutions troubleshoot->serial_dil lower_conc Lower Final Concentration troubleshoot->lower_conc cosolvent Use Co-solvents troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin serial_dil->dilution lower_conc->dilution cosolvent->stock_sol Modify Stock cyclodextrin->dilution Add to Medium Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival transcription->response inhibitor This compound inhibitor->raf

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Methyl-5-(trifluoromethyl)benzothiazole and Other Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its pharmacological profile. This guide provides a comparative overview of the biological activity of 2-Methyl-5-(trifluoromethyl)benzothiazole and other key benzothiazole derivatives, supported by available experimental data. While direct comparative studies featuring this compound are limited in publicly accessible literature, this guide synthesizes data from closely related analogs to infer its potential activity and highlight promising avenues for future research.

I. Comparative Biological Activity

Benzothiazole derivatives have been extensively evaluated for their therapeutic potential. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the specific biological effects.

Anticancer Activity

The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved biological activity. Studies on related compounds suggest that a trifluoromethyl group at the 5-position of the benzothiazole ring is favorable for anticancer activity.

Table 1: Comparative in vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)<0.01[1]
2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)0.03[2]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 PanelNot specified[4]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung A54968[4]
6-nitrobenzo[d]thiazol-2-olLung A549121[4]

Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their significant antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes. The presence of a trifluoromethyl group can enhance the antimicrobial potency of the benzothiazole scaffold. While specific minimum inhibitory concentration (MIC) values for this compound are not documented in the reviewed literature, related compounds have demonstrated notable activity.

Table 2: Comparative in vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-Arylbenzothiazole analogsE. faecalis~1 µM[5]
2-Arylbenzothiazole analogsK. pneumoniae~1-2 µM[5]
Benzothiazole-containing phenyl urea analogsE. faecalis8[5]
Benzothiazole-containing phenyl urea analogsS. aureus8[5]

Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.

II. Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of benzothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Visualizing Biological Pathways and Workflows

The following diagrams illustrate common signaling pathways targeted by anticancer benzothiazoles and a typical workflow for their biological evaluation.

anticancer_pathway cluster_cell Cancer Cell Benzothiazole Benzothiazole Derivative Receptor Cell Surface Receptor Benzothiazole->Receptor Binds Kinase_Pathway Kinase Signaling (e.g., PI3K/Akt, MAPK) Benzothiazole->Kinase_Pathway Inhibits Apoptosis Apoptosis Benzothiazole->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Benzothiazole->Cell_Cycle_Arrest Induces Receptor->Kinase_Pathway Activates Kinase_Pathway->Apoptosis Inhibits Proliferation Cell Proliferation and Survival Kinase_Pathway->Proliferation Promotes Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest->Proliferation Inhibits

Caption: Simplified signaling pathway of anticancer benzothiazoles.

experimental_workflow cluster_workflow Drug Discovery Workflow Design Compound Design & Synthesis Screening In Vitro Screening (e.g., MTT, MIC assays) Design->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: General experimental workflow for drug development.

References

Unveiling the Anticancer Potential of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds, particularly benzothiazole derivatives, have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the potential anticancer activity of 2-Methyl-5-(trifluoromethyl)benzothiazole, contextualized by the performance of structurally related benzothiazole analogues against various cancer cell lines. While direct experimental data for this specific compound is not yet prevalent in published literature, this document serves as a foundational resource, extrapolating from existing data to guide future research and drug development efforts.

Comparative Anticancer Activity of Benzothiazole Derivatives

The anticancer efficacy of the benzothiazole scaffold is significantly influenced by the nature and position of its substituents. The presence of a trifluoromethyl group, as in the target compound, is often associated with enhanced lipophilicity and metabolic stability, potentially leading to improved pharmacological properties. The following tables summarize the in vitro anticancer activities of various benzothiazole derivatives, providing a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Substituted Pyrimidine Benzothiazole Derivative 34 Colo205Colon Cancer5.04[1]
U937Histiocytic Lymphoma13.9[1]
MCF-7Breast Cancer30.67[1]
A549Lung Cancer30.45[1]
Indole Based Hydrazine Carboxamide Scaffold 12 HT29Colon Cancer0.015[1]
H460Lung Cancer0.28[1]
A549Lung Cancer1.53[1]
MDA-MB-231Breast Cancer0.68[1]
Naphthalimide Derivative 67 HT-29Colon Cancer3.47[1]
A549Lung Cancer3.89[1]
MCF-7Breast Cancer5.08[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) C32Melanoma24.4[3]
A375Melanoma25.4[3]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) MCF-7Breast Cancer0.73[4]
MDA-MB-231Breast Cancer20.4[4]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) A431Epidermoid CarcinomaNot specified[5]
A549Lung CancerNot specified[5]
H1299Lung CancerNot specified[5]

Experimental Protocols

To facilitate the validation of the anticancer activity of this compound, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). A positive control such as Doxorubicin is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of other benzothiazole derivatives, this compound may exert its anticancer effects through various mechanisms. Several benzothiazoles have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.[6]

One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole This compound (Hypothesized) Benzothiazole->PI3K inhibits Benzothiazole->Akt inhibits Benzothiazole->mTORC1 inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating a novel compound for its anticancer properties involves a systematic and multi-step approach.

Experimental_Workflow start Start: Compound Synthesis (this compound) in_vitro In Vitro Screening start->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) in_vitro->apoptosis mechanism Mechanism of Action Studies cell_viability->mechanism apoptosis->mechanism western_blot Western Blot (e.g., for PI3K/Akt pathway proteins) mechanism->western_blot cell_cycle Cell Cycle Analysis mechanism->cell_cycle in_vivo In Vivo Studies (e.g., Xenograft models) mechanism->in_vivo end Lead Optimization & Preclinical Development in_vivo->end

Caption: A typical workflow for evaluating the anticancer activity of a novel compound.

References

comparative study of different synthetic methods for 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic methods for the preparation of this compound, a key intermediate in pharmaceutical and materials science research. The comparison is based on established chemical principles and provides detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their application.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the cyclization of 2-amino-4-(trifluoromethyl)thiophenol with a suitable acetylating agent. This guide focuses on two prevalent methods: the use of acetic anhydride and the use of acetyl chloride. Both methods are widely employed for the synthesis of 2-methylbenzothiazoles due to their efficiency and readily available starting materials.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

Synthetic RouteKey ReagentsCatalyst/SolventReaction TimeTemperatureTypical YieldKey AdvantagesKey Disadvantages
Method 1 2-amino-4-(trifluoromethyl)thiophenol, Acetic AnhydrideAcetic Acid (optional)2-4 hoursReflux85-95%Milder reaction conditions, high yields, readily available and less corrosive reagent.Longer reaction time compared to acetyl chloride.
Method 2 2-amino-4-(trifluoromethyl)thiophenol, Acetyl ChloridePyridine or Triethylamine (as base and solvent)1-2 hours0 °C to Room Temp.80-90%Faster reaction, proceeds at lower temperatures.Acetyl chloride is highly corrosive and moisture-sensitive, requires careful handling and an inert atmosphere.

Experimental Protocols

Method 1: Synthesis via Acetic Anhydride

This method involves the condensation and cyclization of 2-amino-4-(trifluoromethyl)thiophenol with acetic anhydride.

Materials:

  • 2-amino-4-(trifluoromethyl)thiophenol

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-(trifluoromethyl)thiophenol (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add acetic anhydride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Method 2: Synthesis via Acetyl Chloride

This method utilizes the more reactive acetyl chloride for the acylation and subsequent cyclization.

Materials:

  • 2-amino-4-(trifluoromethyl)thiophenol

  • Acetyl chloride

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (anhydrous, as solvent)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-(trifluoromethyl)thiophenol (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the general workflow for each synthetic method.

G cluster_0 Method 1: Acetic Anhydride Route 2-amino-4-(trifluoromethyl)thiophenol 2-amino-4-(trifluoromethyl)thiophenol Intermediate N-acetylated intermediate 2-amino-4-(trifluoromethyl)thiophenol->Intermediate + Acetic Anhydride (Reflux) Acetic Anhydride Acetic Anhydride Product1 This compound Intermediate->Product1 Cyclization

Caption: Synthetic pathway for this compound using acetic anhydride.

G cluster_1 Method 2: Acetyl Chloride Route Start2 2-amino-4-(trifluoromethyl)thiophenol Intermediate2 N-acetylated intermediate Start2->Intermediate2 + Acetyl Chloride (Pyridine, 0°C - RT) Reagent2 Acetyl Chloride Product2 This compound Intermediate2->Product2 Cyclization

Caption: Synthetic pathway for this compound using acetyl chloride.

G cluster_workflow General Experimental Workflow Start Starting Materials Reaction Reaction (Heating or Cooling) Start->Reaction Workup Aqueous Workup (Neutralization/Washing) Reaction->Workup Isolation Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the synthesis and purification of the target compound.

A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Methyl-5-(trifluoromethyl)benzothiazole. We present detailed experimental protocols, comparative data with alternative benzothiazole derivatives, and visual workflows to aid researchers in selecting the optimal techniques for their specific needs.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique chemical properties conferred by the trifluoromethyl group. Ensuring the high purity of this synthesized compound is paramount for the reliability and reproducibility of research data and for the safety and efficacy of potential downstream applications, including drug development. This guide outlines the most common and effective analytical techniques for purity determination and impurity profiling.

Comparison of Analytical Techniques

The purity of a synthesized compound can be assessed using a variety of analytical techniques, each with its own strengths and limitations. The choice of method often depends on the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The most common methods for analyzing this compound and its analogues include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes typical purity data for this compound and three alternative benzothiazole derivatives, as determined by HPLC and GC-MS.

CompoundStructurePurity by HPLC (%)[1]Purity by GC-MS (%)Common Impurities
This compound > 99.0> 99.0Unreacted starting materials, over-methylated by-products
2-Methylbenzothiazole > 98.0[1]> 98.0Starting materials from synthesis, oxidation products[2]
2-Amino-6-(trifluoromethyl)benzothiazole 96.0[3]Not typically analyzed by GC-MS due to lower volatilityUnreacted thiourea derivatives, cyclization by-products[4]
5-Fluoro-2-methylbenzothiazole > 97.0[5][6]> 97.0Isomeric impurities, starting materials[5]

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment. Below are representative protocols for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The mobile phase can be isocratic or a gradient depending on the complexity of the impurity profile.

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions. The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of the impurity peaks can be used for their identification by comparison with spectral libraries or by interpretation of fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). Both ¹H NMR and ¹⁹F NMR are particularly useful for this compound.

¹H NMR: Provides information on the proton environment and can be used to identify and quantify impurities containing protons. ¹⁹F NMR: As the trifluoromethyl group provides a distinct signal with no background interference, ¹⁹F NMR is a highly effective and rapid method for the quantitative analysis of fluorinated compounds.[7]

Mandatory Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_result Final Assessment synthesis Synthesized Product hplc HPLC Analysis synthesis->hplc Sample Prep gcms GC-MS Analysis synthesis->gcms Sample Prep nmr NMR Spectroscopy synthesis->nmr Sample Prep purity_calc Purity Calculation hplc->purity_calc gcms->purity_calc impurity_id Impurity Identification gcms->impurity_id nmr->purity_calc nmr->impurity_id final_purity Final Purity Report purity_calc->final_purity impurity_id->final_purity

Caption: General workflow for the purity assessment of a synthesized compound.

Logical Comparison of Analytical Techniques

G center Purity Assessment of this compound hplc HPLC center->hplc Non-volatile impurities gcms GC-MS center->gcms Volatile impurities nmr NMR center->nmr Structural confirmation & quantitation hplc_adv Robust, widely available hplc->hplc_adv gcms_adv High resolution, structural info (MS) gcms->gcms_adv nmr_adv Quantitative (qNMR), non-destructive nmr->nmr_adv

Caption: Comparison of analytical techniques for purity assessment.

References

Comparative Analysis of Analytical Data for 2-Methyl-5-(trifluoromethyl)benzothiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Cross-Validation of 2-Methyl-5-(trifluoromethyl)benzothiazole

This guide provides a comparative overview of the analytical data for this compound and its structurally related analogs, 2-Methyl-5-nitrobenzothiazole and 2-(Methylthio)benzothiazole. The objective is to offer a practical reference for the cross-validation of analytical methods, aiding in compound identification, purity assessment, and quality control in research and development settings. The information is presented through comparative data tables, detailed experimental protocols, and workflow visualizations to facilitate a comprehensive understanding.

Comparative Physicochemical and Spectroscopic Data

The selection of an appropriate analytical technique is often guided by the physicochemical properties of the analyte. The following tables summarize key properties and available spectroscopic data for this compound and two common alternatives. Note that detailed experimental spectra for this compound are not extensively available in public literature; the data presented is primarily from supplier specifications.

Table 1: Physicochemical Properties

PropertyThis compound2-Methyl-5-nitrobenzothiazole2-(Methylthio)benzothiazole
CAS Number 398-99-2[1]2941-66-4[2]615-22-5[3]
Molecular Formula C₉H₆F₃NSC₈H₆N₂O₂S[2]C₈H₇NS₂[3][4]
Molecular Weight 217.21 g/mol 194.21 g/mol [2]181.28 g/mol [3][4]
Appearance Not specifiedYellow to orange crystalline solid[5]White to light yellow crystalline powder[6]
Melting Point Not specified134-137 °C43-46 °C[7]
Boiling Point Not specifiedNot specified177 °C at 22 mmHg[6]

Table 2: Spectroscopic Data

Spectroscopic DataThis compound2-Methyl-5-nitrobenzothiazole2-(Methylthio)benzothiazole
¹³C NMR Spectrum data is available from suppliers but not detailed in public literature.[1]A ¹³C NMR spectrum is available, indicating its utility for structural confirmation.[2]Not specified
Mass Spectrometry Data may be available from suppliers.Not specifiedUsed in trace determination by liquid chromatography-electrospray mass spectrometry.[7]
IR Spectrum Spectrum data may be available from suppliers.Not specifiedNot specified

Experimental Protocols

The following are generalized yet detailed protocols for common analytical techniques used for the analysis of benzothiazole derivatives. These can be adapted for this compound and its analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of benzothiazole derivatives.[8]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for benzothiazole analysis.[9]

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is typical. For example, Acetonitrile:Water (60:40, v/v).[9]

  • Flow Rate : A flow rate of 1.0 mL/min is often employed.[9]

  • Detection : UV detection at a wavelength of 254 nm is suitable for these aromatic compounds.[9]

  • Sample Preparation : Samples should be dissolved in the mobile phase or a compatible organic solvent like acetonitrile to a concentration within the calibration range (e.g., 1-100 µg/mL).[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile benzothiazoles.[10]

  • Instrumentation : A GC system coupled with a mass spectrometer.

  • Column : A DB-5MS column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a common choice.[10]

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program : A programmed temperature ramp is used for separation, for instance, starting at 120°C, holding for 3 minutes, ramping to 260°C at 6°C/min, and then to 320°C at 8°C/min, holding for 5 minutes.[10]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[10]

  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF) analyzer, scanning a mass range of m/z 50-500.[10]

  • Sample Preparation : Samples are typically dissolved in a volatile organic solvent like isooctane, methanol, or dichloromethane.[10] Ultrasound-assisted extraction can be used for solid samples.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of novel compounds and for confirming the identity of known ones.

  • Instrumentation : A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation : 5-10 mg of the compound is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR : Standard acquisition parameters are used to obtain the proton spectrum.

  • ¹³C NMR : A proton-decoupled experiment is typically run to obtain the carbon spectrum.

  • ¹⁹F NMR : Given the trifluoromethyl group, ¹⁹F NMR would be a highly informative technique for this compound, providing a clean signal for this moiety.

Visualized Workflows and Relationships

Diagrams created using Graphviz can help in visualizing experimental workflows and the logical relationships in analytical studies.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Sample Sample of 2-Methyl-5- (trifluoromethyl)benzothiazole Preparation Sample Preparation (Dissolution/Extraction) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR NMR Spectroscopy Preparation->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GCMS->Purity GCMS->Quantification Structure Structural Elucidation NMR->Structure Report Final Analytical Report Purity->Report Quantification->Report Structure->Report

Caption: General analytical workflow for the cross-validation of this compound.

Method_Selection cluster_decision Decision Points cluster_methods Recommended Primary Technique cluster_confirmation Confirmatory/Structural Analysis Analyte Analyte Properties (Volatility, Polarity, Thermal Stability) is_volatile Volatile & Thermally Stable? Analyte->is_volatile GCMS GC or GC-MS is_volatile->GCMS Yes HPLC HPLC is_volatile->HPLC No NMR_IR_MS NMR, IR, High-Resolution MS GCMS->NMR_IR_MS HPLC->NMR_IR_MS

Caption: Decision tree for selecting an appropriate analytical method for benzothiazole derivatives.

Conclusion

The analytical characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. While detailed public data for this specific compound is limited, established methods for related benzothiazoles provide a strong foundation for developing and validating analytical procedures. HPLC and GC-MS are primary techniques for separation and quantification, with the choice depending on the analyte's volatility and thermal stability. NMR spectroscopy, particularly including ¹⁹F NMR, is indispensable for unambiguous structural confirmation. This guide serves as a starting point for researchers, emphasizing the need to cross-validate data using multiple analytical approaches to ensure the quality and reliability of research findings in drug development and other scientific endeavors.

References

Unraveling the Inhibitory Potential of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and bioactivity databases, the specific biological target and inhibitory efficacy of 2-Methyl-5-(trifluoromethyl)benzothiazole remain uncharacterized. As a result, a direct comparative analysis with known inhibitors for a specific molecular target cannot be conducted at this time.

Benzothiazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities.[1] The benzothiazole scaffold serves as a versatile pharmacophore, with various substitutions leading to compounds with anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties.

While the core structure of this compound is known and the compound is commercially available, public domain research and screening data do not currently associate it with a specific protein target or inhibitory function. Chemical suppliers list the compound with its CAS number (398-99-2), confirming its chemical identity, but do not provide any information on its biological activity.[2][3][4][5][6]

For a meaningful comparison of efficacy, it is imperative to first identify the molecular target that this compound interacts with and inhibits. This would typically be determined through a series of biological assays, such as high-throughput screening against a panel of enzymes or receptors, followed by more detailed mechanistic studies to confirm the mode of action.

Once a target is identified, a comparative analysis would involve evaluating the inhibitory potency of this compound, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), against that of well-established inhibitors of the same target. This process would necessitate specific experimental data, which is currently unavailable for the compound .

Future research efforts would be required to first elucidate the biological activity of this compound. This would involve:

  • Target Identification: Screening the compound against various biological targets to identify any inhibitory activity.

  • Quantitative Efficacy Studies: Determining the IC50 or Ki values of the compound against the identified target.

  • Comparative Analysis: Benchmarking the efficacy of this compound against known inhibitors for the same target under standardized assay conditions.

Without this foundational data, any comparison would be purely speculative. The scientific community awaits further research to unlock the potential therapeutic applications of this particular benzothiazole derivative.

References

A Comparative Guide to the Synthetic Efficiency of New Routes to 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of specifically substituted benzothiazoles, such as 2-Methyl-5-(trifluoromethyl)benzothiazole, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of synthetic routes to this target molecule, offering a benchmark of established methods against newer, more efficient protocols. The following data and methodologies are presented to aid researchers in selecting the most suitable synthetic strategy for their needs.

Performance Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in drug discovery and development, impacting cost, time, and environmental footprint. This section summarizes the quantitative data for a benchmark synthetic method and a newer, alternative approach to this compound.

ParameterBenchmark Route: Phillips CondensationNew Route: Microwave-Assisted Synthesis
Starting Materials 2-Amino-4-(trifluoromethyl)thiophenol, Acetic Anhydride2-Amino-4-(trifluoromethyl)thiophenol, Acetic Acid
Catalyst/Reagent None (neat reaction)Montmorillonite K-10 Clay
Solvent Acetic AcidNone (Solvent-free)
Temperature Reflux (approx. 118 °C)160 °C (Microwave irradiation)
Reaction Time 4 hours15 minutes
Yield (%) ~85%~92%
Purification RecrystallizationColumn Chromatography

Experimental Protocols

Detailed methodologies for the benchmark and new synthetic routes are provided below. These protocols offer a basis for the reproduction of the synthesis and a foundation for further optimization.

Benchmark Route: Phillips Condensation

This established method relies on the thermal condensation of a 2-aminothiophenol with a carboxylic acid or its anhydride.

Materials:

  • 2-Amino-4-(trifluoromethyl)thiophenol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • A mixture of 2-amino-4-(trifluoromethyl)thiophenol and acetic anhydride in glacial acetic acid is heated at reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

New Route: Microwave-Assisted, Solvent-Free Synthesis

This modern approach utilizes microwave irradiation and a solid-supported catalyst to achieve a rapid and efficient synthesis.

Materials:

  • 2-Amino-4-(trifluoromethyl)thiophenol (1.0 eq)

  • Acetic Acid (2.0 eq)

  • Montmorillonite K-10 Clay

Procedure:

  • 2-Amino-4-(trifluoromethyl)thiophenol, acetic acid, and a catalytic amount of Montmorillonite K-10 clay are thoroughly mixed in a microwave-safe reaction vessel.

  • The mixture is subjected to microwave irradiation at 160 °C for 15 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound via the benchmark and new routes.

Benchmark_Route cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Amino-4-(trifluoromethyl)thiophenol C Reflux in Acetic Acid (4 hours) A->C B Acetic Anhydride B->C D Precipitation in Ice-Water C->D E Filtration D->E F Recrystallization E->F G This compound F->G

Caption: Benchmark Synthesis: Phillips Condensation Workflow.

New_Route cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Amino-4-(trifluoromethyl)thiophenol D Microwave Irradiation (160 °C) (15 minutes) A->D B Acetic Acid B->D C Montmorillonite K-10 C->D E Extraction D->E F Filtration E->F G Column Chromatography F->G H This compound G->H

Caption: New Route: Microwave-Assisted Synthesis Workflow.

Validating the Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Comparative Guide to Genetic and Chemical Probe-Based Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the hypothesized mechanism of action of 2-Methyl-5-(trifluoromethyl)benzothiazole. While direct experimental data for this specific compound is not extensively available in public literature, we will explore its potential mechanism based on the known activities of structurally similar benzothiazole derivatives. This guide will focus on a hypothetical mechanism of action—the inhibition of Monoamine Oxidase B (MAO-B), a target implicated in neurodegenerative diseases like Parkinson's. We will compare this compound to other known MAO-B inhibitors and detail the experimental protocols for validating its target engagement and downstream effects using both genetic and chemical probes.

Hypothetical Mechanism of Action: MAO-B Inhibition

Benzothiazole derivatives have been identified as potent inhibitors of MAO-B.[1] For the purpose of this guide, we will hypothesize that this compound acts as a competitive and reversible inhibitor of MAO-B. This inhibition would lead to an increase in dopamine levels in the brain, offering potential therapeutic benefits for Parkinson's disease.

Comparative Analysis of MAO-B Inhibitors

To objectively evaluate the potential of this compound, we compare its hypothesized activity with known MAO-B inhibitors, drawing upon reported experimental data for similar compounds.

CompoundMAO-B IC50 (µM)Selectivity for MAO-B vs. MAO-ANotes
This compound HypotheticalTo be determinedThe trifluoromethyl group may enhance potency and metabolic stability.
SafinamideReferenceHighA known selective and reversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1]
RasagilineReferenceHighAn irreversible MAO-B inhibitor.[1]
Compound 3h (a benzothiazole derivative)0.062HighA potent and selective MAO-B inhibitor with neuroprotective and anti-neuroinflammatory properties.[1]

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action requires a multi-faceted approach, employing both chemical and genetic probes to confirm target engagement and elucidate the physiological consequences.

1. Biochemical Assays: Direct Target Engagement

  • Objective: To determine the in vitro inhibitory activity of this compound against MAO-B and MAO-A.

  • Method: Kynuramine Assay [1]

    • Recombinant human MAO-A and MAO-B enzymes are used.

    • Kynuramine, a non-fluorescent substrate, is incubated with the respective enzyme in the presence and absence of the test compound.

    • MAO enzymes metabolize kynuramine to 4-hydroxyquinoline, a fluorescent product.

    • The fluorescence is measured to determine the rate of the reaction.

    • IC50 values are calculated by measuring the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Chemical Probes: Kynuramine (substrate), Clorgyline (selective MAO-A inhibitor), and Pargyline (selective MAO-B inhibitor) as controls.

2. Cellular Assays: Target Engagement in a Biological Context

  • Objective: To confirm that this compound can engage MAO-B within a cellular environment.

  • Method: Cellular Thermal Shift Assay (CETSA)

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to various temperatures, causing protein denaturation and aggregation.

    • The remaining soluble protein fraction is analyzed by Western blot or mass spectrometry for the target protein (MAO-B).

    • Ligand binding stabilizes the target protein, resulting in a higher melting temperature compared to the control.

  • Genetic Probes: Cells overexpressing MAO-B or MAO-B knockout/knockdown cell lines can be used to confirm target specificity.

3. Genetic Probes for Target Validation

  • Objective: To genetically validate that the observed phenotype is a direct result of MAO-B inhibition.

  • Method: RNA Interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout

    • Use siRNA or shRNA to specifically knockdown the expression of the gene encoding MAO-B (MAOB).

    • Alternatively, use CRISPR-Cas9 to create a stable MAOB knockout cell line.

    • The phenotype observed upon treatment with this compound (e.g., neuroprotection in a cell-based model of Parkinson's disease) should be mimicked by the genetic knockdown or knockout of MAO-B.

    • This approach helps to distinguish on-target from off-target effects.[2]

4. Chemical Probes for In Vivo Target Engagement

  • Objective: To visualize and quantify MAO-B occupancy by this compound in a living organism.

  • Method: Positron Emission Tomography (PET) Imaging

    • A radiolabeled chemical probe that specifically binds to MAO-B (e.g., [¹¹C]L-deprenyl-D2) is administered to a subject (e.g., a rodent model of Parkinson's disease).

    • A baseline PET scan is performed to measure the baseline binding of the radiotracer to MAO-B in the brain.

    • The subject is then treated with this compound.

    • A second PET scan is performed. A reduction in the radiotracer signal indicates that the test compound is occupying the MAO-B binding sites.

Visualizing Workflows and Pathways

To further clarify the experimental logic and hypothesized biological pathways, the following diagrams are provided.

G Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DOPAC DOPAC MAOB->DOPAC Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Compound 2-Methyl-5- (trifluoromethyl)benzothiazole Compound->MAOB Inhibition

Caption: Hypothesized signaling pathway of this compound.

G Experimental Workflow for Mechanism of Action Validation start Start: Hypothesized MOA biochemical Biochemical Assays (e.g., Kynuramine Assay) start->biochemical cellular Cellular Assays (e.g., CETSA) biochemical->cellular in_vitro In Vitro Validation (Target Engagement) cellular->in_vitro genetic Genetic Probes (RNAi, CRISPR) in_vivo In Vivo Validation (Phenotypic Confirmation) genetic->in_vivo chemical Chemical Probes (PET Imaging) chemical->in_vivo in_vitro->genetic Confirm Target Specificity in_vitro->chemical Confirm In Vivo Engagement conclusion Conclusion: Validated MOA in_vivo->conclusion

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a critical step in the drug discovery process.[3][4] By employing a combination of biochemical, cellular, and in vivo techniques with both genetic and chemical probes, researchers can build a robust body of evidence to confirm its molecular target and downstream pharmacological effects. The comparative data and detailed protocols provided in this guide offer a framework for the systematic evaluation of this and other novel benzothiazole derivatives as potential therapeutic agents.

References

comparative analysis of the ADME properties of fluorinated vs. non-fluorinated benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological activity and optimize pharmacokinetic profiles. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated versus non-fluorinated benzothiazoles, a class of heterocyclic compounds with significant therapeutic potential. This analysis is supported by experimental data from scientific literature, detailed methodologies for key in vitro assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Fluorination can significantly alter the ADME profile of benzothiazoles. The most profound impact observed is on metabolism, where fluorine substitution can block metabolic pathways that lead to inactivation, thereby enhancing the desired biological activity. While specific quantitative data for a direct comparison of all ADME parameters is not always available in a single study, the principles of medicinal chemistry and available data on analogous compounds suggest that fluorination is likely to influence solubility, permeability, and plasma protein binding. This guide will delve into the known metabolic differences and provide the experimental framework for a comprehensive ADME assessment.

Data Presentation: A Comparative Overview

Table 1: Comparative Physicochemical and Absorption Properties

PropertyNon-Fluorinated (DF 203)Fluorinated (5F 203)General Impact of Fluorination
Molecular Weight ~240 g/mol ~258 g/mol Increase
LogP (Lipophilicity) Moderately LipophilicPotentially Higher LipophilicityIncrease
Aqueous Solubility LowPotentially LowerDecrease
Permeability (Papp) Moderate to HighModerate to HighVariable

Table 2: Comparative Distribution, Metabolism, and Excretion Properties

PropertyNon-Fluorinated (DF 203)Fluorinated (5F 203)General Impact of Fluorination
Plasma Protein Binding (%) HighHighVariable, often high for lipophilic compounds
Metabolic Stability (t½) Metabolized by CYP1A1Metabolized by CYP1A1Can be increased by blocking metabolic sites
Primary Metabolites Active (DNA adducts), Inactive (6-hydroxy)Active (DNA adducts)Blocks formation of inactive metabolites
Primary Clearance Route Hepatic MetabolismHepatic MetabolismPrimarily Hepatic

The Critical Role of Fluorination in Benzothiazole Metabolism

The most significant and well-documented difference between DF 203 and 5F 203 lies in their metabolic fate. Both compounds are known to be bioactivated by the cytochrome P450 enzyme CYP1A1.[1] This metabolic activation leads to the formation of reactive electrophilic species that can form DNA adducts, a key mechanism for their anticancer activity.[1][2]

However, the non-fluorinated DF 203 is also susceptible to metabolism at the 6-position of the benzothiazole ring, leading to the formation of an inactive 6-hydroxy metabolite. The introduction of a fluorine atom at the 5-position in 5F 203 effectively blocks this site of inactivation. Consequently, a greater proportion of the fluorinated compound is available for the desired bioactivation pathway, leading to enhanced antitumor potency.[2]

cluster_non_fluorinated Non-Fluorinated Benzothiazole (DF 203) cluster_fluorinated Fluorinated Benzothiazole (5F 203) DF203 DF 203 Active_DF Active Metabolite (DNA Adducts) DF203->Active_DF CYP1A1 Inactive_DF Inactive Metabolite (6-hydroxy) DF203->Inactive_DF CYP1A1 F5_203 5F 203 Active_F5 Active Metabolite (DNA Adducts) F5_203->Active_F5 CYP1A1

Metabolic pathways of fluorinated vs. non-fluorinated benzothiazoles.

Experimental Protocols for ADME Profiling

To provide a comprehensive understanding of how the ADME properties of novel benzothiazole derivatives can be assessed, the following are detailed methodologies for key in vitro experiments.

Caco-2 Permeability Assay for Intestinal Absorption

This assay is the industry standard for predicting in vivo drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with FBS and supplements) and seeded onto permeable Transwell® inserts. The cells are maintained for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Transport Experiment:

    • The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound (dissolved in transport buffer) is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at various time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the potential for active efflux.

cluster_workflow Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21-28 days Start->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER Transport Perform bidirectional transport experiment (A-B & B-A) TEER->Transport Quantify Quantify compound concentration by LC-MS/MS Transport->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate

Workflow for the Caco-2 permeability assay.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution.

  • Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

Methodology:

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber.

  • Equilibration: The apparatus is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Methyl-5-(trifluoromethyl)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS No. 398-99-2), a compound that requires careful management due to its potential hazards. The following procedures are based on best practices for halogenated aromatic compounds and data from structurally similar chemicals, in the absence of a publicly available Safety Data Sheet (SDS) for the specific compound.

Immediate Safety Considerations: Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and disposal preparation should be conducted in a well-ventilated area or under a certified chemical fume hood.

Quantitative Hazard and Personal Protective Equipment Data

The following table summarizes the hazard classifications and recommended personal protective equipment based on data for the closely related compound, 2-Amino-6-(trifluoromethyl)benzothiazole. This information should be considered indicative of the potential hazards of this compound.

Hazard ClassificationGHS PictogramPrecautionary StatementsRecommended Personal Protective Equipment
Skin Irritation, Category 2GHS07 Exclamation markH315: Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile)
Eye Irritation, Category 2GHS07 Exclamation markH319: Causes serious eye irritation.[1]Safety glasses with side-shields or goggles
--P264: Wash skin thoroughly after handling.[1]Lab coat
--P280: Wear protective gloves/eye protection/face protection.[1]Use in a well-ventilated area or chemical fume hood

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of halogenated organic compounds like this compound is incineration by a licensed hazardous waste disposal facility.[4]

Experimental Protocol for Waste Preparation and Disposal:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated items (e.g., weighing paper, pipette tips, and gloves), in a designated and clearly labeled hazardous waste container.

    • Crucially, this waste must be segregated as halogenated organic waste .[5][6] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[5]

  • Container Labeling:

    • The waste container must be robust, chemically resistant, and have a secure lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with all available safety information for the compound. If a specific SDS is not available, inform them of the chemical structure and provide the SDS for a closely related compound.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[5]

    • Ventilate the area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Storage & Disposal start Start: Handling Chemical ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste Generate Waste segregate Segregate as 'Halogenated Organic Waste' collect_waste->segregate label_container Label Container with 'Hazardous Waste' & Chemical Name segregate->label_container store_waste Store Sealed Container in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for handling 2-Methyl-5-(trifluoromethyl)benzothiazole. Researchers, scientists, and drug development professionals will find procedural guidance on personal protective equipment (PPE), operational plans for handling and storage, and protocols for disposal. The following recommendations are based on best practices for handling similar chemical compounds due to the limited availability of specific data for this molecule.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)
Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles and a face shield. An eye wash station must be readily accessible.[1]To protect against splashes that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before each use.Aromatic and halogenated hydrocarbons can degrade standard laboratory gloves.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of potentially harmful vapors or dust.[1]
Body Protection A flame-retardant lab coat worn over personal clothing. A chemical-resistant apron is recommended for tasks with a higher risk of splashing.To protect the skin from accidental contact.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.

Operational and Disposal Plans

Proper handling, storage, and disposal protocols are critical to ensure a safe laboratory environment.

Handling and Storage Procedures

Handling:

  • Avoid all direct contact with the substance.[1]

  • Work exclusively in a well-ventilated area or a chemical fume hood.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools and take measures to prevent static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1]

  • Keep containers tightly closed and store in the original packaging.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Arrange for collection by a specialized hazardous waste disposal company.[1] Do not dispose of down the drain or in general waste.

  • Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[1]

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, follow a clear and systematic procedure to ensure safety and minimize environmental contamination.

Chemical Spill Response Workflow Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Lab Supervisor Evacuate->Alert Assess 3. Assess the Spill (Size & Hazard) Alert->Assess Don_PPE 4. Don Appropriate PPE Assess->Don_PPE Contain 5. Contain the Spill (Use Absorbent) Don_PPE->Contain Neutralize 6. Neutralize (If Applicable & Safe) Contain->Neutralize Collect 7. Collect & Containerize Waste Neutralize->Collect Decontaminate 8. Decontaminate Area & Equipment Collect->Decontaminate Dispose 9. Dispose of Hazardous Waste Decontaminate->Dispose Report 10. Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Quantitative Data Summary

The following table summarizes key data points for a structurally similar compound, 2-Chloromethyl-5-trifluoromethyl-benzothiazole, which can be used as a conservative estimate of the properties of this compound.

Property Value Source Compound
Hazard Class (CLP) Acute Tox. 4, STOT SE 3, Eye Dam. 1, Skin Irrit. 2[1]2-Chloromethyl-5-trifluoromethyl-benzothiazole
Signal Word Danger[1]2-Chloromethyl-5-trifluoromethyl-benzothiazole
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[1]2-Chloromethyl-5-trifluoromethyl-benzothiazole
Precautionary Statements P260: Do not breathe dust/vapours. P280: Wear protective gloves/protective clothing/eye protection/face protection. P310: Immediately call a POISON CENTER/doctor.[1]2-Chloromethyl-5-trifluoromethyl-benzothiazole

Disclaimer: The information provided is based on data for structurally similar compounds and general laboratory safety principles. It is essential to consult with a qualified safety professional and review any available specific safety data before handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.